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Core Science & Biosynthesis

Foundational

Endogenous Synthesis of Linoleoyl Glycine: Mechanisms, Regulation, and Experimental Characterization

Executive Summary Linoleoyl glycine (LinGly) is a bioactive lipid conjugate belonging to the N-acyl amino acid (NAA) family. Unlike classical endocannabinoids (e.g., anandamide) that primarily target cannabinoid receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linoleoyl glycine (LinGly) is a bioactive lipid conjugate belonging to the N-acyl amino acid (NAA) family. Unlike classical endocannabinoids (e.g., anandamide) that primarily target cannabinoid receptors, LinGly functions as a pleiotropic signaling molecule with distinct roles in mitochondrial respiration (uncoupling) and anti-inflammatory resolution .

This technical guide delineates the endogenous synthesis pathways of LinGly, distinguishing between the PM20D1-driven condensation (thermodynamically reversible) and the GLYAT-mediated transferase (Acyl-CoA dependent) mechanisms. It provides researchers with actionable protocols for enzymatic characterization and mass spectrometry-based quantification, supporting drug development efforts targeting metabolic disorders and chronic inflammation.

Biochemical Mechanisms of Synthesis

The endogenous production of LinGly is not governed by a single enzyme but rather a network of compartmentalized pathways. The two primary drivers are Peptidase M20 Domain Containing 1 (PM20D1) and the Glycine N-acyltransferase (GLYAT) family.

Pathway A: PM20D1-Mediated Condensation

PM20D1 is a secreted enzyme that also localizes to the mitochondrial intermembrane space. It is unique among NAA enzymes because it catalyzes a bidirectional reaction.

  • Mechanism: PM20D1 functions as a synthase by condensing free Linoleic Acid and Glycine. This reaction is thermodynamically reversible; under physiological conditions, the equilibrium often favors hydrolysis. However, local accumulation of substrates or compartmentalization (e.g., at the mitochondrial surface) drives the forward synthase reaction.

  • Substrates: Free Fatty Acid (Linoleate) + Free Glycine.

  • Significance: This pathway is directly linked to energy expenditure. PM20D1-generated LinGly acts as a mitochondrial uncoupler, stimulating respiration independent of UCP1.

Pathway B: GLYAT/GLYATL Acyl-Transferase

Intracellular synthesis, particularly in the liver and kidney, is driven by the GLYAT family (specifically GLYATL2 and GLYATL3 for long-chain fatty acids).

  • Mechanism: This is an irreversible transferase reaction. The enzyme transfers the linoleoyl moiety from Coenzyme A to the amino group of glycine.

  • Substrates: Linoleoyl-CoA + Glycine.

  • Significance: This pathway ties LinGly synthesis to the abundance of Acyl-CoA pools and fatty acid activation states, linking it to beta-oxidation flux.

Pathway Visualization

The following diagram illustrates the dual biosynthetic routes and the downstream metabolic fate of LinGly.

LinGly_Synthesis cluster_inputs Substrate Pools cluster_enzymes Enzymatic Machinery LinAcid Linoleic Acid (Free FA) PM20D1 PM20D1 (Synthase Activity) LinAcid->PM20D1 Condensation LinCoA Linoleoyl-CoA GLYAT GLYATL2 / GLYATL3 (Acyl-Transferase) LinCoA->GLYAT Transferase Glycine Glycine Glycine->PM20D1 Glycine->GLYAT LinGly Linoleoyl Glycine (Bioactive Lipid) PM20D1->LinGly Reversible GLYAT->LinGly Irreversible Mito Mitochondrial Uncoupling LinGly->Mito Inflam Anti-Inflammatory Signaling LinGly->Inflam

Figure 1: Dual biosynthetic pathways for Linoleoyl Glycine involving PM20D1 (reversible condensation) and GLYAT (acyl-CoA transfer).

Physiological Regulation & Tissue Distribution

Understanding where and when LinGly is synthesized is critical for interpreting its biological role.

ParameterPM20D1 PathwayGLYAT Pathway
Primary Localization Secreted (Serum), Brown/Beige Adipose, MitochondriaLiver, Kidney, CNS (Intracellular)
Substrate State Free Fatty AcidActivated Acyl-CoA
Metabolic Trigger Cold exposure, thermogenesis activationFatty acid overload, detoxification
Bioactivity Regulates whole-body energy expenditure (Uncoupling)Local signaling, potential metabolic waste clearance

Key Insight: PM20D1 expression is highly enriched in UCP1+ adipocytes. The synthesis of LinGly in these tissues suggests a paracrine/autocrine loop where the lipid product amplifies mitochondrial respiration, bypassing the classical proton leak machinery.

Experimental Characterization Protocols

To study LinGly synthesis, researchers must employ robust assays that distinguish between the synthase activity and background hydrolysis.

Protocol: In Vitro PM20D1 Synthase Assay

This assay measures the ability of recombinant PM20D1 to condense free linoleic acid and glycine.

Reagents:

  • Recombinant human PM20D1 (purified from HEK293 media).

  • Substrates: Linoleic Acid (100 µM), Glycine (10 mM).

  • Buffer: PBS, pH 7.4 (Physiological) or pH 6.0 (Favors synthase activity).

  • Internal Standard: N-Arachidonoyl glycine-d8.

Workflow:

  • Preparation: Dilute PM20D1 (10 nM final) in reaction buffer.

  • Initiation: Add Linoleic Acid and Glycine.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Quench with 2 volumes of ice-cold Acetonitrile/Methanol (1:1) containing the Internal Standard.

  • Extraction: Vortex, centrifuge (10,000 x g, 10 min), and collect supernatant for LC-MS/MS.

Critical Control: Include a "No Enzyme" control to account for non-enzymatic condensation (rare but possible at high concentrations) and a "Boiled Enzyme" control.

Protocol: Targeted Lipidomics (LC-MS/MS)

Quantifying endogenous LinGly requires high sensitivity due to its low physiological abundance (nM range).

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Linoleoyl Glycine 336.3 74.0 (Glycine) -25
Linoleoyl Glycine 336.3 279.2 (Fatty Acid) -20

| IS (NAraGly-d8) | 368.3 | 76.0 | -25 |

Analytical Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Plasma/Tissue Homogenate) Extraction Liquid-Liquid Extraction (CHCl3:MeOH or ACN precip) Sample->Extraction Spike IS Separation UHPLC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Supernatant Detection ESI(-) MS/MS (MRM Mode: 336.3 -> 74.0) Separation->Detection Analysis Quantification vs. Internal Standard Detection->Analysis

Figure 2: Targeted lipidomics workflow for the extraction and quantification of Linoleoyl Glycine.

Therapeutic Implications

Targeting the LinGly synthesis pathway offers novel avenues for metabolic drug development:

  • PM20D1 Therapy: Administration of recombinant PM20D1 or AAV-mediated delivery increases circulating LinGly levels, promoting weight loss and glucose homeostasis via mitochondrial uncoupling [1].

  • FAAH Inhibition: While FAAH is primarily a hydrolase, inhibiting it prevents the breakdown of LinGly, effectively raising endogenous levels. This is a strategy to leverage the anti-inflammatory properties of LinGly without direct administration [2].

  • Substrate Supplementation: Dietary supplementation with Linoleic Acid alone is insufficient due to rapid beta-oxidation. However, co-supplementation strategies or prodrugs targeting the GLYAT pathway could enhance endogenous synthesis.

References

  • Long, J. Z., et al. (2016).[1] "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell, 166(2), 424-435.

  • Bradshaw, H. B., et al. (2016). "The N-acyl amino acids: biosynthetic pathways and therapeutic potential."[2][3][4] Cannabis and Cannabinoid Research, 1(1), 1-10.

  • Jeffries, K. A., et al. (2016). "Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells."[5] Journal of Lipid Research, 57(5), 781-790.

  • Keereetaweep, J., & Chapman, K. D. (2016). "Lipidomics of N-acyl amides in plants and mammals." Inform, 27.

  • Cohen, A., et al. (2017).[6] "N-acyl amino acids: metabolism, molecular targets, and role in biological processes."[7] Biomolecules, 9(12), 822.

Sources

Exploratory

Technical Guide: Mechanism of Action of N-Linoleoyl Glycine

This guide serves as an advanced technical resource for researchers investigating the pharmacodynamics of N-linoleoyl glycine (NLG) . It synthesizes confirmed kinetic data, structural biology, and experimental methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the pharmacodynamics of N-linoleoyl glycine (NLG) . It synthesizes confirmed kinetic data, structural biology, and experimental methodologies to define the molecule's role in lipid signaling.

Executive Summary

N-linoleoyl glycine (NLG) is an endogenous lipoamino acid belonging to the N-acyl glycine family. Unlike its structural analogs N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOGly), which are primarily characterized as potent GlyT2 inhibitors, NLG exhibits a distinct pharmacological profile. Its primary mechanism of action involves anti-inflammatory signaling via the mobilization of 15-deoxy-Δ13,14-PGJ2 (a PPAR-γ agonist) and competitive inhibition of Fatty Acid Amide Hydrolase (FAAH) .

While it shares the structural capacity for GlyT2 inhibition common to long-chain N-acyl amino acids, its unique value lies in its role as a "pro-resolution" lipid mediator and a modulator of voltage-gated potassium channels (KCNQ1/KCNE1).

Chemical Identity & Structural Biology

NLG consists of a linoleic acid tail (C18:2, cis-9, cis-12) conjugated to a glycine headgroup via an amide bond.

  • Lipid Tail: The polyunsaturated C18:2 tail confers lower rigidity compared to the monounsaturated oleoyl (C18:1) tail.[1] This structural difference significantly impacts its binding affinity for the GlyT2 allosteric pocket, rendering it less potent than N-oleoyl glycine but biologically active in other domains.

  • Headgroup: The glycine moiety is critical for recognition by Glycine N-acyltransferase (GLYAT) for biosynthesis and by FAAH for degradation.

Pharmacodynamics: Mechanisms of Action

Mechanism A: Anti-Inflammatory Signaling (The PGJ2/PPAR-γ Axis)

NLG acts as a precursor or trigger for the resolution of inflammation. In vivo models (mouse peritonitis) demonstrate that NLG administration (0.3 mg/kg) significantly reduces leukocyte migration.[2][3]

  • Pathway: NLG administration leads to a marked elevation of 15-deoxy-Δ13,14-prostaglandin J2 (15d-PGJ2) .[2]

  • Target: 15d-PGJ2 is a potent endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) .

  • Effect: Activation of PPAR-γ suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and promotes the resolution phase of inflammation.

Mechanism B: FAAH Inhibition & Endocannabinoid Tone

NLG functions as a competitive substrate/inhibitor for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading Anandamide (AEA).

  • Kinetics: NLG inhibits AEA hydrolysis with an IC50 of ~25 µM .[4]

  • Comparative Potency: It is less potent than N-arachidonoyl glycine (IC50 ~7 µM) but sufficiently active to act as an "entourage" compound, transiently elevating local AEA levels by distracting the catabolic enzyme.

Mechanism C: Ion Channel Modulation (KCNQ1/KCNE1)

Recent electrophysiological studies identify NLG as an activator of the KCNQ1/KCNE1 potassium channel complex.

  • Physiological Relevance: These channels are critical for cardiac repolarization (IKs current). NLG increases the current amplitude, suggesting a potential role in regulating cardiac excitability.

Mechanism D: GlyT2 Transporter Modulation (Class Effect)

While N-oleoyl glycine is the dominant GlyT2 inhibitor (IC50 ~500 nM), NLG belongs to the class of N-acyl amino acids that bind to the extracellular allosteric vestibule of GlyT2.

  • Mode of Action: Non-competitive inhibition.[5] The lipid tail wedges into a hydrophobic crevice between Transmembrane domains (TM) 5, 7, and 8, locking the transporter in an open-outward conformation and preventing glycine reuptake.

Visualizing the Signaling Nexus

The following diagram illustrates the biosynthesis of NLG, its dual-action on inflammation and enzymatic inhibition, and its degradation.

NLG_Mechanism LinoleicAcid Linoleic Acid (Free Fatty Acid) GLYAT GLYAT / GLYATL2 (Biosynthesis) LinoleicAcid->GLYAT Conjugation Glycine Glycine Glycine->GLYAT Conjugation NLG N-Linoleoyl Glycine (NLG) GLYAT->NLG Conjugation FAAH FAAH Enzyme NLG->FAAH Competitive Inhibition (IC50 ~25 µM) PGJ2 15d-PGJ2 (Prostaglandin) NLG->PGJ2 Stimulates Production KCNQ1 KCNQ1/KCNE1 (K+ Channel) NLG->KCNQ1 Activates (IKs Current) GlyT2 GlyT2 Transporter (Synaptic) NLG->GlyT2 Allosteric Inhibition (Putative/Class Effect) AEA Anandamide (AEA) FAAH->AEA Degradation Blocked PPAR PPAR-γ Nuclear Receptor PGJ2->PPAR Agonist Activation Anti-Inflammatory\nResponse Anti-Inflammatory Response PPAR->Anti-Inflammatory\nResponse

Caption: NLG Biosynthetic and Signaling Pathways. Green arrows indicate activation/synthesis; Red T-bars indicate inhibition.

Experimental Protocols

Protocol 1: Fluorometric FAAH Inhibition Assay

Purpose: To determine the IC50 of NLG against FAAH activity using a fluorescent reporter.

Reagents:

  • Enzyme: Recombinant Human FAAH-1 (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA). Hydrolysis yields highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Inhibitor: N-linoleoyl glycine (dissolved in DMSO).

  • Control: URB597 (selective FAAH inhibitor).

Workflow:

  • Preparation: Dilute FAAH protein to 0.5 µg/mL in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Incubation:

    • Add 180 µL of enzyme solution to a black 96-well plate.

    • Add 10 µL of NLG (varying concentrations: 0.1 µM to 100 µM).

    • Incubate for 15 minutes at 37°C to allow enzyme-inhibitor interaction.

  • Reaction Start: Add 10 µL of AAMCA substrate (Final concentration: 5 µM).

  • Measurement: Monitor fluorescence continuously for 45 minutes (Ex: 340 nm / Em: 460 nm).

  • Analysis: Calculate the slope of the linear phase (RFU/min). Plot % Activity vs. Log[NLG] to derive IC50.

Protocol 2: GlyT2 Uptake Assay (Radiolabeled)

Purpose: To verify transport inhibition in transfected cells.

Workflow:

  • Cell Culture: CHO or COS-7 cells stably expressing rat/human GlyT2.

  • Wash: Remove media and wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Incubate cells with NLG (1–10 µM) for 10 minutes at room temperature.

    • Note: NLG is lipophilic; ensure BSA concentration in buffer is <0.1% to prevent sequestration of the lipid.

  • Uptake: Add [3H]-Glycine (50 nM final, specific activity ~40 Ci/mmol) mixed with 10 µM unlabeled glycine.

  • Termination: After 10 minutes, aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Use ALX-1393 as a positive control for GlyT2 inhibition.

Summary of Quantitative Data

ParameterValue / EffectReference
FAAH Inhibition (IC50) ~25 µM[1]
Leukocyte Migration Significant reduction at 0.3 mg/kg (p.o.)[2]
Primary Metabolite Hydrolyzed to Linoleic Acid + Glycine[1]
Downstream Effector 15-deoxy-Δ13,14-PGJ2 (PPAR-γ agonist)[2]
KCNQ1 Activation Increases current amplitude (EC50 dependent on subunit ratio)[3]

References

  • Burstein, S. H., et al. (2011). N-Amino acid linoleoyl conjugates: anti-inflammatory activities.[2] Bioorganic & Medicinal Chemistry Letters, 22(2), 872-875.[2] Retrieved from [Link]

  • Skarsfeldt, M. A., et al. (2020). Polyunsaturated fatty acid-derived IKs channel activators shorten the QT interval ex-vivo and in-vivo.[6] Acta Physiologica, 229(4), e13471. Retrieved from [Link]

  • Mostyn, S. N., et al. (2019). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. Journal of Biological Chemistry, 294(34), 12729-12741. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of Linoleoyl Glycine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to characterize the receptor binding affinity of linoleoyl glycine. As an endoge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to characterize the receptor binding affinity of linoleoyl glycine. As an endogenous N-acyl amino acid, linoleoyl glycine belongs to a class of lipid signaling molecules with emerging physiological significance, including potential roles in inflammation and cellular regulation. The determination of its specific receptor interactions is a critical step in elucidating its mechanism of action and therapeutic potential.

This document offers a detailed exploration of the primary candidate receptors—GPR18, GPR55, and GPR119—and provides field-proven insights into the experimental design, execution, and data interpretation necessary for a thorough investigation of linoleoyl glycine's binding characteristics.

Section 1: The Scientific Context and Candidate Receptors

Linoleoyl glycine is structurally related to other bioactive N-acyl amino acids, such as N-arachidonoyl glycine (NAGly), which have been reported to interact with several G protein-coupled receptors (GPCRs). While direct binding data for linoleoyl glycine is not yet firmly established in the scientific literature, the existing evidence for structurally similar lipids provides a strong rationale for investigating its affinity for the following receptors:

  • GPR18: Initially identified as an orphan receptor, GPR18 has been proposed as a receptor for NAGly.[1][2] However, the role of NAGly as a GPR18 agonist is a subject of ongoing scientific debate, with some studies demonstrating activation while others report a lack of response in certain experimental systems.[3][4][5] GPR18 is known to couple to Gαi/o and Gαq/11 proteins, leading to downstream signaling events such as calcium mobilization and inhibition of adenylyl cyclase.[1][6]

  • GPR55: Also a candidate cannabinoid receptor, GPR55 is activated by various lipid ligands, including lysophosphatidylinositol (LPI) and some cannabinoids.[7][8] Importantly, studies have shown that NAGly can also act as an agonist for GPR55, inducing calcium mobilization and MAPK activation.[9] GPR55 primarily signals through Gαq and Gα12/13 proteins, influencing intracellular calcium levels and RhoA activation.[7]

  • GPR119: This receptor is predominantly expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis.[10] Its known endogenous ligands include oleoylethanolamide (OEA) and lysophosphatidylcholine.[11] While structurally distinct from linoleoyl glycine, the shared lipid nature of its agonists makes GPR119 a plausible, albeit less probable, candidate for interaction. GPR119 activation is primarily coupled to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10][12]

The following diagram illustrates the logical workflow for investigating the receptor binding of linoleoyl glycine.

G cluster_0 Candidate Receptor Identification cluster_1 Binding Affinity Determination cluster_2 Functional Validation cluster_3 Data Analysis & Interpretation Identify Potential Receptors (GPR18, GPR55, GPR119) Identify Potential Receptors (GPR18, GPR55, GPR119) Radioligand Binding Assays Radioligand Binding Assays Identify Potential Receptors (GPR18, GPR55, GPR119)->Radioligand Binding Assays Primary Screening Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Identify Potential Receptors (GPR18, GPR55, GPR119)->Surface Plasmon Resonance (SPR) Orthogonal Screening Fluorescence Polarization (FP) Fluorescence Polarization (FP) Identify Potential Receptors (GPR18, GPR55, GPR119)->Fluorescence Polarization (FP) Alternative Screening Determine Binding Constants (Kd, Ki, IC50) Determine Binding Constants (Kd, Ki, IC50) Radioligand Binding Assays->Determine Binding Constants (Kd, Ki, IC50) Surface Plasmon Resonance (SPR)->Determine Binding Constants (Kd, Ki, IC50) Fluorescence Polarization (FP)->Determine Binding Constants (Kd, Ki, IC50) Second Messenger Assays (cAMP, Ca2+) Second Messenger Assays (cAMP, Ca2+) Elucidate Signaling Pathways Elucidate Signaling Pathways Second Messenger Assays (cAMP, Ca2+)->Elucidate Signaling Pathways Beta-Arrestin Recruitment Assays Beta-Arrestin Recruitment Assays Beta-Arrestin Recruitment Assays->Elucidate Signaling Pathways Determine Binding Constants (Kd, Ki, IC50)->Second Messenger Assays (cAMP, Ca2+) Functional Confirmation Determine Binding Constants (Kd, Ki, IC50)->Beta-Arrestin Recruitment Assays Functional Confirmation

Caption: Workflow for Linoleoyl Glycine Receptor Binding Investigation.

Section 2: Methodologies for Determining Binding Affinity

A multi-faceted approach employing orthogonal techniques is essential for the robust characterization of ligand-receptor interactions. This section details three gold-standard methodologies for assessing the binding affinity of linoleoyl glycine to its putative receptors.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity of a ligand for a receptor.[13][14] These assays can be performed in saturation or competition formats.

2.1.1 Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (the "hot" ligand) with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand), in this case, linoleoyl glycine. The ability of linoleoyl glycine to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated.

2.1.2 Step-by-Step Protocol for Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with GPR18, GPR55, or GPR119).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).[15]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A dilution series of unlabeled linoleoyl glycine.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-CP-55,940 for GPR55, or a custom-synthesized radiolabeled ligand for GPR18 or GPR119 if available). The concentration of the radioligand should ideally be at or below its Kd for the receptor.

      • The membrane preparation.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15] The optimal incubation time should be determined empirically.

  • Harvesting and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of linoleoyl glycine.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of linoleoyl glycine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16][17] It is a powerful orthogonal method to validate findings from radioligand binding assays.

2.2.1 Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (linoleoyl glycine) to a ligand (the receptor) that is immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

2.2.2 Step-by-Step Protocol for SPR Analysis

  • Receptor Preparation and Immobilization:

    • Purify the target GPCR, often with an affinity tag (e.g., His-tag), from a suitable expression system.

    • Immobilize the purified receptor onto the surface of an SPR sensor chip (e.g., a CM5 chip) using an appropriate coupling chemistry (e.g., amine coupling or capture of a His-tagged receptor on a Ni-NTA chip).

  • Binding Analysis:

    • Prepare a series of dilutions of linoleoyl glycine in a suitable running buffer.

    • Inject the linoleoyl glycine solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain association and dissociation curves.

    • Include buffer-only injections (blanks) for double referencing to correct for bulk refractive index changes and instrument drift.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference channel signal and the blank injections.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.

Fluorescence Polarization (FP)

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[18][19] It is well-suited for high-throughput screening.

2.3.1 Principle of FP

A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a much larger molecule, such as a GPCR, its rotation slows down, and the emitted light remains more polarized. In a competitive FP assay, unlabeled linoleoyl glycine competes with the fluorescent tracer for binding to the receptor, leading to a decrease in fluorescence polarization.

2.3.2 Step-by-Step Protocol for Competitive FP Assay

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled version of a known ligand for the target receptor. The choice of fluorophore is critical and should have a suitable fluorescence lifetime and quantum yield.

    • Prepare a dilution series of unlabeled linoleoyl glycine.

    • Prepare a solution of the purified receptor.

  • Assay Setup:

    • In a low-volume black microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the purified receptor.

    • Add the dilution series of linoleoyl glycine.

    • Include controls for minimum polarization (tracer only) and maximum polarization (tracer and receptor).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium, protecting it from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the log concentration of linoleoyl glycine.

    • Fit the data to a competitive binding model to determine the IC50 and subsequently the Ki value.

Section 3: Downstream Signaling Pathway Analysis

Confirming that the binding of linoleoyl glycine to a receptor leads to a functional response is crucial. This is achieved by measuring the activation of the receptor's downstream signaling pathways.

  • GPR18 Signaling: Activation of GPR18 is expected to lead to a decrease in intracellular cAMP levels and an increase in intracellular calcium.

  • GPR55 Signaling: GPR55 activation typically results in an increase in intracellular calcium via Gq and RhoA activation via G12/13.[7]

  • GPR119 Signaling: Activation of GPR119 leads to an increase in intracellular cAMP levels.[10]

The following diagrams illustrate the canonical signaling pathways for each candidate receptor.

GPR18_Signaling Linoleoyl Glycine Linoleoyl Glycine GPR18 GPR18 Linoleoyl Glycine->GPR18 Gi/o Gi/o GPR18->Gi/o Gq/11 Gq/11 GPR18->Gq/11 Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase PLC PLC Gq/11->PLC cAMP cAMP Adenylyl Cyclase->cAMP decrease IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release

Caption: GPR18 Signaling Pathway.

GPR55_Signaling Linoleoyl Glycine Linoleoyl Glycine GPR55 GPR55 Linoleoyl Glycine->GPR55 Gq Gq GPR55->Gq G12/13 G12/13 GPR55->G12/13 PLC PLC Gq->PLC RhoA RhoA G12/13->RhoA IP3 & DAG IP3 & DAG PLC->IP3 & DAG ROCK ROCK RhoA->ROCK Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release

Caption: GPR55 Signaling Pathway.

GPR119_Signaling Linoleoyl Glycine Linoleoyl Glycine GPR119 GPR119 Linoleoyl Glycine->GPR119 Gs Gs GPR119->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP increase PKA PKA cAMP->PKA

Caption: GPR119 Signaling Pathway.

Section 4: Data Presentation and Interpretation

The following table summarizes the known endogenous and synthetic ligands for the candidate receptors, which can serve as positive controls in binding and functional assays.

ReceptorEndogenous LigandsSynthetic/Tool CompoundsReported EC50/Ki
GPR18 N-Arachidonoyl glycine (NAGly) (disputed)O-1918 (antagonist)NAGly: Low micromolar (in some studies)
GPR55 Lysophosphatidylinositol (LPI), N-Arachidonoyl glycine (NAGly)O-1602 (agonist), ML-193 (antagonist)LPI: Nanomolar range
GPR119 Oleoylethanolamide (OEA), LysophosphatidylcholineAR231453 (agonist), PSN632408 (agonist)OEA: Low micromolar range

Section 5: Concluding Remarks and Future Directions

The investigation of linoleoyl glycine's receptor binding affinity is a critical step in understanding its biological function. This guide provides a robust framework for such an investigation, emphasizing the use of orthogonal, well-validated methodologies. Given the current lack of definitive binding data for linoleoyl glycine, the described approaches will be instrumental in filling this knowledge gap. Future research should focus on the direct measurement of binding constants and the elucidation of the functional consequences of receptor activation in physiologically relevant systems. The insights gained from these studies will be invaluable for the potential development of novel therapeutics targeting the N-acyl amino acid signaling system.

References

  • Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures. (2019). MDPI. [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • NAGly receptor. Wikipedia. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2020). MDPI. [Link]

  • Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? (2021). ACS Publications. [Link]

  • (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. (2019). ResearchGate. [Link]

  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. (2020). MDPI. [Link]

  • Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. (2014). British Journal of Pharmacology. [Link]

  • N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways. (2012). Molecular Pharmacology. [Link]

  • Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. (2009). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. (2020). MDPI. [Link]

  • Fluorescence Polarization in GPCR Research. (2023). SGP. [Link]

  • GPCR-radioligand binding assays. (2016). Methods in Cell Biology. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. (2011). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • GPR55 ligands promote receptor coupling to multiple signalling pathways. (2010). British Journal of Pharmacology. [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. (2008). British Journal of Pharmacology. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine. (2016). PeerJ. [Link]

  • Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55. (2023). Nature Communications. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. (2006). Biochemistry. [Link]

  • N-Arachidonoyl glycine, another endogenous agonist of GPR55. (2017). Biochemical and Biophysical Research Communications. [Link]

  • Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18. (2006). Biochemical and Biophysical Research Communications. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020). Frontiers in Molecular Biosciences. [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. (2022). Nature Communications. [Link]

  • GPR55 ligands promote receptor coupling to multiple signalling pathways. (2010). Iowans for Medical Marijuana. [Link]

  • Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. (2012). Biochemical Society Transactions. [Link]

  • GPR55. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • cAMP-dependent pathway. Wikipedia. [Link]

  • Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (2021). MDPI. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis. (2020). Hepatology. [Link]

  • Signal Transduction Cascades MCAT Cellular Biology (GCPR, G Proteins, Adenyl Cyclase, PLC). (2019). YouTube. [Link]

  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. (2012). Biochemical Society Transactions. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Linoleoyl Glycine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Bioactive Lipoamino Acid Linoleoyl glycine, a member of the N-acyl amino acid family, is an endogenous lipid medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bioactive Lipoamino Acid

Linoleoyl glycine, a member of the N-acyl amino acid family, is an endogenous lipid mediator that has garnered significant interest in the scientific community. This lipoamino acid, formed by the conjugation of the essential fatty acid linoleic acid and the amino acid glycine, plays a multifaceted role in various physiological processes. Its amphiphilic nature, combining a lipophilic fatty acid tail with a hydrophilic amino acid headgroup, underpins its unique physicochemical properties and its diverse biological activities. This guide provides a comprehensive technical overview of the core physicochemical properties of linoleoyl glycine, offering insights into its synthesis, characterization, and its emerging role as a signaling molecule and a valuable excipient in pharmaceutical formulations.

Chemical Identity and Synthesis

Linoleoyl glycine, also known as N-((9Z,12Z)-octadeca-9,12-dienoyl)glycine, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C20H35NO3
Molecular Weight 337.51 g/mol
CAS Number 2764-03-6
Appearance White to off-white crystalline solid
Synonyms Glycine linoleamide, LinGly, N-Linoleoyl Glycine
Synthesis of Linoleoyl Glycine via Schotten-Baumann Reaction

The synthesis of N-acyl amino acids like linoleoyl glycine is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[1] The causality behind this choice of reaction lies in its efficiency and relatively mild conditions, which help to preserve the integrity of the fatty acid chain and the amino acid. The use of a two-phase solvent system, typically an organic solvent and water, is a hallmark of this reaction, where the base in the aqueous phase neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]

Below is a detailed, step-by-step methodology for the synthesis of linoleoyl glycine, representing a standard laboratory-scale procedure.

Experimental Protocol: Synthesis of Linoleoyl Glycine

Materials:

  • Linoleoyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Preparation of Glycine Solution: Dissolve glycine in an aqueous solution of sodium hydroxide. The stoichiometry is critical here; an excess of hydroxide ensures the deprotonation of the glycine's amino group, enhancing its nucleophilicity.

  • Reaction Setup: Cool the glycine solution in an ice bath to control the exothermic nature of the acylation reaction.

  • Addition of Linoleoyl Chloride: Slowly add linoleoyl chloride, dissolved in an immiscible organic solvent like dichloromethane, to the cooled glycine solution with vigorous stirring. The two-phase system allows the reaction to occur at the interface.[1]

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Work-up and Extraction: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid to remove any unreacted glycine and excess base, followed by deionized water and brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure linoleoyl glycine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glycine Glycine glycine_sol Glycine Solution (Deprotonated) glycine->glycine_sol naoh Aqueous NaOH naoh->glycine_sol reaction_vessel Reaction Vessel (Ice Bath) glycine_sol->reaction_vessel linoleoyl_cl Linoleoyl Chloride in CH2Cl2 linoleoyl_cl->reaction_vessel separation Phase Separation reaction_vessel->separation wash_hcl Wash with dilute HCl separation->wash_hcl wash_water Wash with Water & Brine wash_hcl->wash_water drying Drying over MgSO4 wash_water->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/ Chromatography) evaporation->purification final_product Pure Linoleoyl Glycine purification->final_product G cluster_sample Sample Preparation cluster_pka pKa Determination cluster_cmc CMC Determination cluster_stability Stability Assessment sample Linoleoyl Glycine Sample dissolution Dissolution in appropriate solvent sample->dissolution titration Acid-Base Titration dissolution->titration dilutions Prepare Serial Dilutions dissolution->dilutions storage Storage under Controlled Conditions (Temp, Light, pH) dissolution->storage ph_measurement pH Monitoring titration->ph_measurement titration_curve Plot pH vs. Titrant Volume ph_measurement->titration_curve pka_value Determine pKa at Half-Equivalence Point titration_curve->pka_value surface_tension Surface Tension Measurement dilutions->surface_tension cmc_plot Plot Surface Tension vs. log(Concentration) surface_tension->cmc_plot cmc_value Determine CMC from Plot Inflection cmc_plot->cmc_value analysis Analytical Techniques (e.g., HPLC-MS) storage->analysis degradation_profile Determine Degradation Profile and Shelf-life analysis->degradation_profile G cluster_ligand Ligand cluster_receptors Cellular Targets cluster_downstream Downstream Effects lin_gly Linoleoyl Glycine ppara PPARα lin_gly->ppara Activation gpr18 GPR18 lin_gly->gpr18 Activation faah FAAH (Inhibition) lin_gly->faah Inhibition gene_transcription Modulation of Gene Transcription ppara->gene_transcription cell_migration Cellular Migration gpr18->cell_migration aea_levels Increased Anandamide Levels faah->aea_levels lipid_metabolism Regulation of Lipid Metabolism gene_transcription->lipid_metabolism inflammation Anti-inflammatory Effects gene_transcription->inflammation

Sources

Foundational

Technical Guide: The Role of Linoleoyl Glycine in the Endocannabinoidome

Executive Summary Linoleoyl Glycine (LinGly) is a bioactive lipid conjugate belonging to the class of N-acyl amino acids (NAAs). Within the expanded endocannabinoid system—termed the endocannabinoidome —LinGly functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linoleoyl Glycine (LinGly) is a bioactive lipid conjugate belonging to the class of N-acyl amino acids (NAAs). Within the expanded endocannabinoid system—termed the endocannabinoidome —LinGly functions as a non-cannabinoid lipid mediator that modulates signaling via two primary mechanisms: substrate competition at Fatty Acid Amide Hydrolase (FAAH) and allosteric inhibition of Glycine Transporter 2 (GlyT2).

This guide provides a technical analysis of LinGly’s pharmacodynamics, detailing its role in the "entourage effect," its analgesic properties, and the precise methodologies required for its synthesis and quantification in biological matrices.

Molecular Identity & Biosynthesis

LinGly (N-linoleoylglycine) is formed by the conjugation of the polyunsaturated fatty acid linoleic acid (C18:2, ω-6) with the amino acid glycine .

Structural Properties[1][2]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 337.50 Da[1]

  • Lipophilicity (LogP): ~6.5 (High membrane permeability)

  • Classification: Lipoamino acid / N-acyl glycine (NAG).

Biosynthetic Pathway

Unlike classical endocannabinoids (e.g., Anandamide) which are cleaved from membrane phospholipids, LinGly is synthesized via the conjugation of Acyl-CoA species with glycine in the mitochondrial matrix.

  • Primary Enzyme: Glycine N-Acyltransferase (GLYAT) and its isoforms (GLYATL2/GLYATL3).[2]

  • Substrates: Linoleoyl-CoA + Glycine.

  • Reaction: The amine group of glycine attacks the thioester bond of Linoleoyl-CoA, releasing Coenzyme A.

Pharmacodynamics: Mechanisms of Action[5]

LinGly operates independent of direct CB1/CB2 receptor activation. Its physiological effects are exerted through the modulation of endocannabinoid tone and glycinergic signaling.[3]

The Entourage Effect (FAAH Inhibition)

LinGly acts as a competitive substrate for Fatty Acid Amide Hydrolase (FAAH), the primary catabolic enzyme for Anandamide (AEA).

  • Mechanism: LinGly binds to the catalytic core of FAAH. Because FAAH must hydrolyze LinGly, the hydrolysis of AEA is temporarily delayed.

  • Result: Local concentrations of AEA increase, prolonging CB1/CB2 receptor activation and enhancing endocannabinoid signaling without direct receptor binding.

GlyT2 Inhibition (Analgesia)

The most distinct therapeutic target of N-acyl glycines, including LinGly, is the Glycine Transporter 2 (GlyT2) located on presynaptic neurons in the dorsal horn of the spinal cord.[4]

  • Mechanism: LinGly acts as a non-competitive, allosteric inhibitor of GlyT2.

  • Physiological Outcome: By blocking the reuptake of glycine from the synaptic cleft, LinGly increases extracellular glycine levels. This enhances chloride influx through postsynaptic strychnine-sensitive Glycine Receptors (GlyR), causing hyperpolarization and inhibiting nociceptive (pain) signaling.

Signaling Pathway Visualization

ECS_Signaling LinGly Linoleoyl Glycine FAAH FAAH Enzyme LinGly->FAAH Competes with AEA Anandamide (AEA) LinGly->AEA Increases (Entourage) GlyT2 GlyT2 Transporter LinGly->GlyT2 Inhibits (Allosteric) Glycine_Synapse Synaptic Glycine LinGly->Glycine_Synapse Increases Concentration FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates GlyT2->Glycine_Synapse Reuptake (Reduces) GlyR Glycine Receptor (Cl- Channel) Glycine_Synapse->GlyR Activates Analgesia Analgesia / Anti-nociception CB1->Analgesia GlyR->Analgesia

Figure 1: Dual-action mechanism of Linoleoyl Glycine. Red lines indicate inhibition/competition; Green lines indicate activation/enhancement.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

To generate high-purity LinGly for experimental use, a direct conjugation protocol is recommended over enzymatic synthesis.

Reagents:

  • Linoleoyl Chloride (Sigma-Aldrich, >99%)

  • Glycine[5][1][3][4][6][7][8][9][10][11]

  • Tetrahydrofuran (THF)

  • 2M NaOH

Protocol:

  • Dissolve Glycine (1.2 eq) in 2M NaOH at 0°C.

  • Dissolve Linoleoyl Chloride (1.0 eq) in minimal dry THF .

  • Add the acid chloride solution dropwise to the glycine solution under vigorous stirring. Maintain temperature <4°C to prevent hydrolysis of the chloride.

  • Allow reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Acidification: Carefully acidify to pH 2.0 using 1M HCl. The product will precipitate or form an oil.

  • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over

    
    , and evaporate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    
Quantitative Analysis via LC-MS/MS

Quantification of LinGly in biological tissue (brain, spinal cord) requires sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Extraction: Solid Phase Extraction (SPE) on C18 cartridges is superior to simple liquid-liquid extraction for removing phospholipid interference.

  • Internal Standard: Spike samples with

    
    -Arachidonoyl glycine-d8  prior to homogenization.
    

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 60% B to 100% B over 5 minutes.

MS/MS Settings (Negative Electrospray Ionization - ESI-): Negative mode is preferred for N-acyl glycines to maximize sensitivity of the carboxylate moiety and minimize isobaric interference.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Linoleoyl Glycine 336.3

74.0

20-25
Linoleoyl Glycine 336.3

279.2

15-20
IS (NAGly-d8) 368.3

74.0

20-25
Analytical Workflow Diagram

LCMS_Workflow Tissue Biological Tissue (Brain/Spinal Cord) Spike Spike Internal Standard (N-Arachidonoyl glycine-d8) Tissue->Spike Homogenize Homogenization (Cold Methanol/Water) Spike->Homogenize Centrifuge Centrifugation (14,000 x g, 4°C) Homogenize->Centrifuge SPE Solid Phase Extraction (C18 Cartridge) Centrifuge->SPE Elute Elution (100% Methanol) SPE->Elute Dry Nitrogen Evaporation Elute->Dry Reconstitute Reconstitute (50:50 MeOH:H2O) Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode, ESI-) Reconstitute->LCMS

Figure 2: Optimized workflow for the extraction and quantification of Linoleoyl Glycine.

Therapeutic Implications

Chronic Pain Management

LinGly represents a promising lead for non-opioid analgesia.[3] By inhibiting GlyT2, it restores inhibitory tone in the dorsal horn of the spinal cord, a mechanism effective in neuropathic pain models where inhibitory signaling is often lost (disinhibition).

Anti-Inflammatory Activity

Through the "entourage effect," LinGly elevates local Anandamide levels. AEA acts on CB2 receptors on immune cells (microglia/macrophages) to reduce cytokine release. This makes LinGly a dual-pronged tool for inflammatory pain states.

References

  • Bradshaw, H. B., et al. (2009). "N-Acyl Glycines: In Vitro Synthesis and Metabolic Fate." Journal of Biological Chemistry.

  • Succar, R., et al. (2007).[12] "The analgesic N-arachidonyl glycine inhibits the glycine transporter GlyT2." Molecular Pharmacology.

  • Farrell, E. K., & Merkler, D. J. (2008). "Biosynthesis, degradation and pharmacological importance of the fatty acid amides." Drug Discovery Today.

  • Donvito, G., et al. (2018). "The Endocannabinoidome: A Detailed Guide to the Expanded Endocannabinoid System." Neuropsychopharmacology.

  • Mostyn, S. N., et al. (2019).[12][13] "Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of N-Linoleoyl Glycine: An Application Note and Protocol

Introduction N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining significant attention within the scientific community for their diverse physiological roles.[1] Among these, N-l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining significant attention within the scientific community for their diverse physiological roles.[1] Among these, N-linoleoyl glycine, a conjugate of the polyunsaturated fatty acid linoleic acid and the amino acid glycine, has emerged as a molecule of interest. This application note provides a comprehensive guide for the synthesis, purification, and characterization of N-linoleoyl glycine, tailored for researchers in drug development and related scientific fields. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for producing high-purity N-linoleoyl glycine for further biological investigation.

The synthetic approach is centered around the versatile and widely applicable Schotten-Baumann reaction, which facilitates the N-acylation of glycine with linoleoyl chloride.[2][3] Subsequent purification is achieved through a combination of column chromatography and recrystallization, ensuring the removal of unreacted starting materials and byproducts. Finally, a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are outlined for the thorough characterization and purity verification of the final product.

Chemicals and Reagents

ReagentGradeSupplierNotes
Linoleic Acid≥99%Sigma-Aldrich
Oxalyl ChlorideReagent GradeSigma-AldrichCorrosive and moisture-sensitive
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)Catalytic amountSigma-Aldrich
Glycine≥99%Sigma-Aldrich
Sodium BicarbonateReagent GradeFisher Scientific
Sodium HydroxideReagent GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography
HexaneHPLC GradeFisher ScientificFor chromatography
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis

Experimental Protocols

Part 1: Synthesis of Linoleoyl Chloride

The initial step involves the conversion of linoleic acid to its more reactive acyl chloride derivative, linoleoyl chloride. This is a crucial activation step that facilitates the subsequent amidation reaction with glycine.

Protocol:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve linoleic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per gram of linoleic acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution. Caution: This reaction evolves gas (CO and CO₂) and should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

  • The resulting linoleoyl chloride solution in DCM is typically used directly in the next step without purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Linoleoyl chloride is moisture-sensitive and can hydrolyze back to linoleic acid. An inert atmosphere prevents this decomposition.

  • Anhydrous Solvent: The use of anhydrous DCM is critical to prevent the unwanted hydrolysis of both oxalyl chloride and the product, linoleoyl chloride.

  • Catalytic DMF: DMF acts as a catalyst in the formation of the Vilsmeier reagent, which is the active acylating species in this reaction.

  • Excess Oxalyl Chloride: A slight excess of oxalyl chloride ensures the complete conversion of linoleic acid to the acid chloride.

Part 2: Synthesis of N-Linoleoyl Glycine via Schotten-Baumann Reaction

This step utilizes the prepared linoleoyl chloride to acylate the amino group of glycine, forming the desired N-linoleoyl glycine. The Schotten-Baumann conditions, involving an aqueous basic solution, are ideal for this transformation.[2][3][4]

Protocol:

  • In a separate flask, prepare a solution of glycine (1.2 eq) and sodium bicarbonate (2.5 eq) in water (10 mL per gram of glycine).

  • Cool the aqueous glycine solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared solution of linoleoyl chloride in DCM to the aqueous glycine solution. The addition should be done dropwise to control the reaction temperature and prevent the hydrolysis of the acid chloride.

  • Maintain the reaction mixture at 0-5 °C and continue to stir vigorously for 4-6 hours.

  • After the reaction period, allow the mixture to warm to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid (HCl). This will protonate the carboxylate group of the product, making it less water-soluble.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-linoleoyl glycine.

Causality Behind Experimental Choices:

  • Excess Glycine: A slight excess of glycine helps to ensure the complete consumption of the valuable linoleoyl chloride.

  • Sodium Bicarbonate as Base: Sodium bicarbonate acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[4] It also deprotonates the amino group of glycine, increasing its nucleophilicity.

  • Low Temperature: The reaction is carried out at a low temperature to minimize the hydrolysis of linoleoyl chloride in the aqueous medium.

  • Acidification and Extraction: Acidification protonates the carboxyl group of N-linoleoyl glycine, making it more soluble in organic solvents like ethyl acetate and facilitating its extraction from the aqueous phase.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Schotten-Baumann Reaction cluster_2 Work-up & Purification Linoleic Acid Linoleic Acid Linoleoyl Chloride Linoleoyl Chloride Linoleic Acid->Linoleoyl Chloride  DCM, cat. DMF Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Linoleoyl Chloride Crude N-Linoleoyl Glycine Crude N-Linoleoyl Glycine Linoleoyl Chloride->Crude N-Linoleoyl Glycine  Water/DCM, 0°C Glycine Glycine Glycine->Crude N-Linoleoyl Glycine Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Crude N-Linoleoyl Glycine Purified N-Linoleoyl Glycine Purified N-Linoleoyl Glycine Crude N-Linoleoyl Glycine->Purified N-Linoleoyl Glycine  Acidification, Extraction, Column Chromatography, Recrystallization Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography  Silica Gel Hexane/Ethyl Acetate Gradient Partially Purified Product Partially Purified Product Column Chromatography->Partially Purified Product Recrystallization Recrystallization Partially Purified Product->Recrystallization  Acetone/Hexane or Ethyl Acetate/Hexane Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product

Sources

Technical Notes & Optimization

Troubleshooting

linoleoyl glycine stability and degradation in cell culture media

Welcome to the technical support center for the use of linoleoyl glycine in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of linoleoyl glycine in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this bioactive lipid. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to ensure the stability and successful application of linoleoyl glycine in your research.

Introduction to Linoleoyl Glycine

Linoleoyl glycine is an N-acyl amino acid, a class of lipid signaling molecules.[1] It is composed of linoleic acid, an essential omega-6 polyunsaturated fatty acid, and the amino acid glycine.[2] These molecules are of increasing interest in various biological fields for their potential roles in cellular signaling and therapeutic applications.[3][4] However, like many bioactive lipids, the successful use of linoleoyl glycine in cell culture is highly dependent on understanding and controlling its stability and potential degradation pathways.

The inherent chemical properties of its constituent parts—the susceptibility of linoleic acid to oxidation and the potential for hydrolysis of the amide bond—present unique challenges in the aqueous and complex environment of cell culture media.[5][6][7] This guide will provide a comprehensive overview of these challenges and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability and handling of linoleoyl glycine in cell culture experiments.

Q1: How should I store and handle linoleoyl glycine?

A1: Proper storage is critical to prevent degradation before use. Linoleoyl glycine should be stored under the conditions recommended by the supplier, which is typically at low temperatures (e.g., -20°C or -80°C) and protected from light and oxygen to minimize oxidation of the linoleic acid moiety.[2] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Q2: What is the best way to dissolve and dilute linoleoyl glycine for cell culture use?

A2: Due to the lipid nature of linoleoyl glycine, it has poor solubility in aqueous solutions like cell culture media.[6] The recommended method for solubilization is to first dissolve it in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[] This stock solution can then be further diluted in cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1% v/v).

Q3: What are the primary degradation pathways for linoleoyl glycine in cell culture media?

A3: The two primary degradation pathways are oxidation of the linoleic acid tail and hydrolysis of the amide bond linking linoleic acid and glycine.

  • Oxidation: The polyunsaturated linoleic acid component is susceptible to auto-oxidation, a process that can be accelerated by factors in the cell culture environment such as light, heat, and the presence of metal ions.[5][6] This can lead to the formation of various oxidation byproducts, which may have unintended biological effects or be toxic to cells.[9]

  • Hydrolysis: The amide bond can be subject to hydrolysis, breaking down linoleoyl glycine into linoleic acid and glycine.[7] This can be influenced by the pH of the culture medium and the presence of cellular enzymes with amidase activity.

Q4: How does the presence of serum in the culture medium affect the stability of linoleoyl glycine?

A4: Serum contains a complex mixture of proteins, including albumin and lipoproteins, which can bind to lipids.[10][11][12] This binding can have both stabilizing and destabilizing effects. On one hand, binding to albumin can increase the solubility of linoleoyl glycine in the aqueous medium and may offer some protection against oxidation. On the other hand, certain enzymes present in serum could potentially contribute to the hydrolysis of the amide bond. The exact impact will depend on the specific composition of the serum and the experimental conditions.

Q5: Can I use serum-free media for my experiments with linoleoyl glycine?

A5: Yes, but with careful consideration. In serum-free media, the challenges of solubility and stability can be more pronounced due to the absence of carrier proteins like albumin.[6][10] It is often necessary to use a carrier molecule, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and delivery to the cells.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with linoleoyl glycine in cell culture.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or no biological effect 1. Degradation of linoleoyl glycine: The compound may have degraded due to improper storage, handling, or instability in the culture medium. 2. Poor solubility/bioavailability: The compound may not be sufficiently dissolved or available to the cells. 3. Incorrect dosage: The concentration used may be outside the effective range.1. Verify compound integrity: Use a fresh aliquot of linoleoyl glycine. Prepare fresh stock solutions. Minimize exposure to light and air. Consider using an antioxidant in the media if compatible with the experimental design. 2. Improve solubility: Prepare a fresh stock solution in an appropriate organic solvent. When diluting in media, vortex or sonicate briefly. Consider using a carrier protein like fatty acid-free BSA. 3. Perform a dose-response curve: Test a range of concentrations to determine the optimal effective dose for your cell type and experimental endpoint.
Cell toxicity or death 1. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. 2. Oxidative stress: Degradation of linoleic acid can produce cytotoxic byproducts.[9] 3. High concentration of linoleoyl glycine: The compound itself may be toxic at high concentrations.1. Reduce solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Perform a solvent control experiment. 2. Minimize oxidation: Protect the compound and media from light. Prepare fresh solutions. Consider adding an antioxidant if appropriate. 3. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of linoleoyl glycine for your specific cell line.
Precipitation in culture medium 1. Poor solubility: The concentration of linoleoyl glycine exceeds its solubility limit in the culture medium. 2. Interaction with media components: The compound may be interacting with components of the media, leading to precipitation.1. Reduce the final concentration: Use a lower working concentration. 2. Improve solubilization method: Ensure the stock solution is fully dissolved before diluting in the medium. Add the diluted compound to the medium slowly while gently mixing. Consider using a carrier protein.

Experimental Protocols

Protocol 1: Preparation of Linoleoyl Glycine Stock Solution and Working Solutions

This protocol provides a step-by-step guide for the proper preparation of linoleoyl glycine for addition to cell culture.

Materials:

  • Linoleoyl glycine powder

  • Anhydrous ethanol or DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium

  • Fatty acid-free BSA (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the linoleoyl glycine powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of linoleoyl glycine in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Prepare a Working Solution in Cell Culture Medium (without carrier):

    • Thaw an aliquot of the concentrated stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Warm the required volume of cell culture medium to 37°C.

    • While gently vortexing the medium, add the calculated volume of the stock solution dropwise. This helps to prevent precipitation.

    • Use the freshly prepared medium immediately.

  • Prepare a Working Solution in Cell Culture Medium (with BSA as a carrier):

    • Prepare a stock solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).

    • In a sterile tube, add the required volume of the linoleoyl glycine stock solution.

    • Add the BSA solution to the tube and incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • Add this linoleoyl glycine-BSA complex to your cell culture medium to achieve the final desired concentration.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of linoleoyl glycine in a cell culture environment.

Linoleoyl_Glycine_Degradation cluster_oxidation Oxidation cluster_factors Influencing Factors LG Linoleoyl Glycine Oxidized_Products Oxidized Products (e.g., aldehydes, hydroperoxides) LG->Oxidized_Products O2, light, metal ions LA Linoleic Acid LG->LA pH, enzymes (amidases) Gly Glycine Factors Media Components (e.g., serum, pH, metal ions) Experimental Conditions (e.g., light, temperature) Factors->LG

Caption: Potential degradation pathways of linoleoyl glycine in cell culture.

References

  • de la Fuente, A. et al. (2019). On the degradation pathway of glyphosate and glycine. Environmental Science: Processes & Impacts, 21(8), 1349-1357. [Link]

  • Eldeeb, S. et al. (2019). Degradation of proteins with N-terminal glycine. ResearchGate. [Link]

  • Pospíšil, J. et al. (2022). Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry. Environmental Science: Atmospheres, 2(6), 1275-1287. [Link]

  • Hossain, A. et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. [Link]

  • O'Driscoll, L. (2016). Amino acids in the cultivation of mammalian cells. PubMed Central. [Link]

  • Smoum, R. et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central. [Link]

  • ResearchGate. Degradation pathways of glycine. [Link]

  • Gazzola, G. C. et al. (1976). Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium. PubMed. [Link]

  • Wang, Y. et al. (2024). Excessive linoleic acid induces muscle oxidative stress through 5-lipoxygenase-dependent peroxidation. PubMed Central. [Link]

  • ResearchGate. How to prepare different lipid conditions for cell culture experiments?. [Link]

  • Bradshaw, H. B. et al. (2009). N-amino acid linoleoyl conjugates: anti-inflammatory activities. PubMed Central. [Link]

  • Bode, J. W. et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. [Link]

  • Lee, S. H. et al. (2017). Modulatory effect of linoleic and oleic acid on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells. Taylor & Francis Online. [Link]

  • Cytiva. Lipids in cell culture media. [Link]

  • PubChem. Glycine degradation. [Link]

  • ResearchGate. Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate. [Link]

  • ResearchGate. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma. [Link]

  • Epand, R. M. et al. (1998). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed. [Link]

  • ResearchGate. Hydrolysis of Glycylglycine in Subcritical Water Conditions. [Link]

  • Rejman, J. et al. (2004). Interference of serum with lipoplex-cell interaction: modulation of intracellular processing. PubMed. [Link]

  • Geraghty, R. J. et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. [Link]

  • Culea, M. et al. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry. [Link]

  • Juliano, R. L. et al. (1988). Interactions of liposomes with serum proteins. PubMed. [Link]

  • Iannotti, F. A. et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • Oxford Academic. Lipidomics of Cell Secretome Combined with the Study of Selected Bioactive Lipids in an In Vitro Model of Osteoarthritis. [Link]

  • Hage, D. S. (2017). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. PubMed Central. [Link]

  • Semantic Scholar. Detection and quantitative determination of glycine with pyridine and p-nitrobenzoyl chloride. [Link]

  • Queen's University Belfast. Strategies for improving peptide stability and delivery. [Link]

  • Saghatelian, A. et al. (2006). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. PubMed Central. [Link]

  • Ong, Q. K. et al. (2020). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv. [Link]

  • ResearchGate. Hydrolysis of aminoacetonitrile in glycine via the glycinamide. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting FAAH Inhibitor Assays with Linoleoyl Glycine

Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) inhibitor screening assays. This guide is designed for researchers, scientists, and drug development professionals utilizing linoleoyl glycine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) inhibitor screening assays. This guide is designed for researchers, scientists, and drug development professionals utilizing linoleoyl glycine as a substrate. As a key endogenous N-acyl glycine regulated by FAAH, linoleoyl glycine is a physiologically relevant substrate for studying the inhibition of this critical enzyme.[1] However, its lipophilic nature presents unique challenges in aqueous assay environments.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, enabling you to diagnose and resolve issues effectively.

Section 1: Substrate Handling and Preparation

The most frequent source of assay failure begins before the experiment even starts: improper substrate preparation. The physicochemical properties of N-acyl glycines are the root cause of many common problems.

FAQ 1: My linoleoyl glycine won't dissolve in the assay buffer, or the solution is cloudy. What's happening?

Answer: This is the most common issue and stems from the poor aqueous solubility of lipoamino acids like linoleoyl and oleoyl glycine.[2] These molecules have a long, hydrophobic fatty acid tail and a small, polar glycine head group, making them sparingly soluble in aqueous buffers. Direct addition of the solid or a concentrated DMSO stock to a buffer like PBS or Tris will often cause it to precipitate or form micelles, resulting in a cloudy solution and an inaccurate substrate concentration.

Causality: The hydrophobic tails aggregate to avoid contact with water, leading to insolubility. This not only affects the final concentration but can also lead to high background signals and poor enzyme kinetics, as the substrate is not uniformly available to the FAAH enzyme.

Troubleshooting Protocol:

  • Primary Dissolution: Do not dissolve linoleoyl glycine directly in aqueous buffer. First, create a high-concentration stock solution in an appropriate organic solvent.

    • Recommended Solvents: Ethanol or Dimethyl Sulfoxide (DMSO). Solubility in ethanol and DMSO is typically around 10-12 mg/mL.[2]

    • Procedure: Dissolve the solid linoleoyl glycine in 100% ethanol or DMSO. Ensure it is fully dissolved by vortexing. This will be your primary stock solution.

  • Secondary (Working) Dilution: The key is to dilute this stock into the final aqueous assay buffer in a way that avoids precipitation.

    • Method: Perform a serial dilution. For maximum solubility, Cayman Chemical suggests a method where N-oleoyl glycine is first dissolved in ethanol and then diluted with the aqueous buffer.[2] A similar approach is recommended for linoleoyl glycine. For example, dilute the ethanol stock into a buffer solution that already contains a small percentage of the organic solvent.

    • Solubility Limit: Be aware of the solubility limits. For the related compound N-oleoyl glycine, the solubility is approximately 0.2 mg/mL in a 1:4 solution of ethanol:PBS (pH 7.2).[2] Exceeding this can lead to precipitation.

  • Final Solvent Concentration: Always maintain a consistent, low final concentration of the organic solvent (e.g., <1-2% DMSO or <5% ethanol) in all wells (including controls) to avoid effects on enzyme activity.

FAQ 2: I'm seeing a high rate of signal generation in my no-enzyme control wells. Is the substrate unstable?

Answer: Yes, this is a strong possibility. High background signal often points to non-enzymatic hydrolysis of the substrate. While stable as a solid, N-acyl glycines can be susceptible to hydrolysis in aqueous solutions, especially at the high pH values typically used for FAAH assays.

Causality: FAAH assays are often run at a basic pH (around 9.0) because this is the optimal pH for enzyme activity.[3][4] However, this basic condition can promote the chemical (non-enzymatic) hydrolysis of the amide bond in linoleoyl glycine over time, releasing linoleic acid and glycine. If your detection method is sensitive to either of these products, it will generate a background signal.

Troubleshooting & Best Practices:

  • Prepare Fresh: Always prepare the aqueous working solution of linoleoyl glycine immediately before use. It is not recommended to store aqueous solutions of N-acyl glycines for more than one day.[2]

  • pH Check: While pH 9.0 is optimal for FAAH, if background hydrolysis is unmanageable, consider running a pH titration experiment (e.g., pH 7.5 to 9.5) to find a compromise that maintains acceptable enzyme activity while minimizing substrate auto-hydrolysis.

  • Temperature Control: Keep all reagents, especially the diluted enzyme and substrate, on ice until they are added to the plate.[4][5] The assay itself should be run at a consistent, controlled temperature, typically 37°C.[4]

Section 2: Assay Performance and Data Interpretation

Once the substrate is correctly prepared, issues can still arise during the assay itself. These often manifest as inconsistent data, low signal-to-background ratios, or results that don't match expectations.

FAQ 3: The signal from my 100% activity control (enzyme + substrate, no inhibitor) is very low or non-existent. What should I check?

Answer: A low or absent signal in your maximum activity control points to a fundamental problem with the reaction components. The troubleshooting process should be a systematic check of each part of the reaction.

Troubleshooting Logic:

  • Enzyme Activity:

    • Cause: The FAAH enzyme may be inactive. This can be due to improper storage, repeated freeze-thaw cycles, or degradation.[5]

    • Solution:

      • Always aliquot the enzyme upon first use and store at -70°C or -80°C to avoid multiple freeze-thaw cycles.[5]

      • Keep the diluted enzyme on ice at all times during the experiment.[4][5]

      • Run a positive control with a known, validated fluorogenic substrate (e.g., AMC arachidonoyl amide) if you have one available.[4] This will confirm if the enzyme is active.

  • Assay Buffer Composition:

    • Cause: The buffer may be at the wrong pH or missing critical components. FAAH activity is highly pH-dependent.

    • Solution:

      • Confirm the pH of your 1X assay buffer. The optimal pH is generally 9.0.[3][4] A common recipe is 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.[4]

      • Ensure all components were added correctly when making the buffer from a 10X stock.

  • Detection Method Sensitivity:

    • Cause: Your method for detecting the product (glycine or linoleic acid) may not be sensitive enough. Unlike fluorogenic assays, detecting the native products of linoleoyl glycine hydrolysis often requires LC-MS/MS.

    • Solution:

      • Verify the settings and calibration of your detection instrument (e.g., mass spectrometer).

      • Ensure your sample extraction and preparation for analysis are validated and efficient. Endogenous levels of these lipids are often low, requiring sensitive detection methods.[6]

      • Run a standard curve with the expected product (glycine or linoleic acid) to confirm your method can detect it at the expected concentrations.

Workflow for a Typical FAAH Inhibition Assay

The following diagram illustrates a generalized workflow. Adhering to a validated sequence of steps is crucial for reproducibility.

FAAH_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Plate Assay (37°C) cluster_analysis Phase 3: Analysis P1 Prepare 1X Assay Buffer (e.g., 125 mM Tris, pH 9.0) P2 Prepare Substrate (Linoleoyl Glycine in DMSO/EtOH, then dilute in buffer) P3 Prepare Inhibitors (Serial dilutions in DMSO) P4 Prepare FAAH Enzyme (Thaw on ice, dilute in 1X buffer) A1 Add Buffer, Enzyme, and Inhibitor/Solvent to wells P4->A1 A2 Pre-incubate (e.g., 5-15 min) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Incubate (e.g., 15-30 min) A3->A4 A5 Stop Reaction (e.g., add Acetonitrile) A4->A5 D1 Sample Extraction (If required) A5->D1 D2 Product Detection (e.g., LC-MS/MS) D1->D2 D3 Data Analysis (Calculate % Inhibition, IC50) D2->D3

Caption: Standard workflow for an FAAH inhibitor screening assay.

FAQ 4: I'm testing a known inhibitor, but the IC50 value is much higher than reported in the literature. Why?

Answer: Discrepancies in IC50 values are common and can be traced to differences in assay conditions. FAAH is a serine hydrolase, and the potency of many inhibitors can be highly sensitive to factors that influence enzyme-substrate or enzyme-inhibitor binding.

Potential Causes & Solutions:

  • Substrate Concentration: The measured IC50 for a competitive inhibitor will increase as the substrate concentration increases. Ensure your linoleoyl glycine concentration is at or below its Michaelis-Menten constant (Km). If the Km is unknown for your specific enzyme source and conditions, you may need to determine it experimentally.

  • Presence of Detergents: Some protocols include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent inhibitor aggregation and non-specific binding. However, detergents can also affect FAAH activity or inhibitor binding.[7] If the literature method used a detergent and yours does not (or vice-versa), this could explain the difference.

  • Pre-incubation Time: For time-dependent or irreversible inhibitors, the length of time the enzyme is pre-incubated with the inhibitor before adding the substrate is critical.

    • Causality: These inhibitors often form a covalent bond with a serine in the active site. This reaction takes time. Insufficient pre-incubation will lead to an underestimation of potency (higher IC50).

    • Solution: Compare your pre-incubation time with the literature protocol. If it's shorter, try increasing it (e.g., from 5 minutes to 15 or 30 minutes).

Section 3: Advanced Troubleshooting
FAQ 5: How do I distinguish between true inhibition and non-specific or false-positive results?

Answer: This is a critical question in any inhibitor screening campaign. False positives can arise from several mechanisms that are not related to specific binding at the FAAH active site.

Mechanisms of False Positives:

  • Compound Aggregation: Many organic molecules, especially lipophilic ones, can form aggregates in aqueous buffers. These aggregates can sequester and non-specifically inhibit enzymes, including FAAH.

  • Interference with Detection: The compound may interfere with your detection method. For example, in a fluorescence-based assay, it might quench the fluorescent signal. In an LC-MS/MS assay, it could cause ion suppression.[6]

  • Reactivity: Some compounds are chemically reactive and may non-specifically modify the enzyme, leading to inactivation.

Self-Validating Protocol for Confirmation:

  • Include Detergent: Re-run the IC50 curve in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100). True inhibitors should show a relatively consistent IC50, while the potency of aggregators will typically decrease significantly (IC50 will increase).

  • Check for Time-Dependence: A hallmark of many specific, covalent inhibitors is time-dependent inhibition. Run an experiment where you vary the pre-incubation time of the enzyme and inhibitor. A progressive decrease in enzyme activity with longer pre-incubation times suggests a specific interaction.

  • Orthogonal Assays: If possible, confirm the hit using a different substrate or a different detection method. For example, if your primary screen used linoleoyl glycine with LC-MS/MS, try confirming with a fluorogenic substrate like AAMCA.[4]

FAAH Catalytic Mechanism and Inhibition

Understanding the enzyme's mechanism provides context for how inhibitors function. FAAH utilizes a classic serine hydrolase catalytic triad to hydrolyze its substrates.

FAAH_Mechanism E FAAH Active Site (Ser241, Ser217, Lys142) ES Enzyme-Substrate Complex E->ES Binding S Substrate (Linoleoyl Glycine) S->ES AcylE Acyl-Enzyme Intermediate (Linoleoyl-Ser241) ES->AcylE Acylation P1 Product 1 (Glycine) AcylE->P1 Release AcylEH2O Acyl-Enzyme-Water Complex AcylE->AcylEH2O Water Attack EI_covalent Covalently Modified Inactive Enzyme AcylE->EI_covalent H2O Water H2O->AcylEH2O EP2 Enzyme + Product 2 (Linoleic Acid) AcylEH2O->EP2 Deacylation EP2->E Regeneration I_rev Reversible Inhibitor I_rev->ES Competitive Inhibition I_irr Irreversible Inhibitor I_irr->AcylE Covalent Modification

Caption: Simplified FAAH catalytic cycle and points of inhibition.

Section 4: Reference Data & Protocols
Table 1: Recommended Assay Parameters & Reagents
ParameterRecommended ValueRationale & Notes
Enzyme Source Recombinant Human or Rat FAAHEnsure source and purity are well-characterized. Cell or tissue homogenates can also be used but may contain other hydrolases.[5]
Assay Buffer 125 mM Tris-HCl, 1 mM EDTAA commonly used and validated buffer system for FAAH assays.
Assay pH 9.0Optimal for FAAH catalytic activity.[4] Verify with a calibrated pH meter.
Temperature 37°CMimics physiological temperature and is standard for FAAH assays.[4]
Substrate Linoleoyl GlycinePhysiologically relevant substrate.[1]
Substrate Stock 10-50 mM in 100% DMSO or EthanolPrepare high-concentration stock in organic solvent to aid solubility.[2]
Final Substrate Conc. ≤ KmTypically in the low micromolar range (e.g., 1-10 µM). Must be determined empirically for your enzyme lot.
Positive Inhibitor URB597 or JZL195Well-characterized FAAH inhibitors useful for validating the assay.[4]
Plate Type Polypropylene or low-binding platesRecommended for lipid-based assays to minimize non-specific binding to plastic.
Protocol: Basic FAAH Inhibition Assay using Linoleoyl Glycine

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Reagent Preparation:

  • 1X FAAH Assay Buffer: Prepare 125 mM Tris-HCl, 1 mM EDTA, pH 9.0. Keep chilled.

  • FAAH Enzyme: Thaw a single-use aliquot of FAAH on ice. Dilute to the desired working concentration (e.g., 2X final) in ice-cold 1X Assay Buffer immediately before use.

  • Linoleoyl Glycine Substrate: Prepare a 2X final concentration working solution by diluting your organic stock into 1X Assay Buffer. Vortex gently. Prepare this solution fresh.

  • Inhibitors: Prepare serial dilutions of your test compounds and positive control (e.g., URB597) in the same organic solvent as the substrate (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Well Setup: Designate wells for:

    • 100% Activity Control (Enzyme, Substrate, Solvent)
    • Background Control (Buffer, Substrate, Solvent - NO ENZYME)
    • Inhibitor Wells (Enzyme, Substrate, Inhibitor at various concentrations)
  • Step 1: Add 50 µL of 1X Assay Buffer to all wells.

  • Step 2: Add 25 µL of diluted FAAH enzyme to all wells except the Background Control wells (add 25 µL of buffer instead).

  • Step 3: Add 5 µL of inhibitor dilution or solvent (for 100% Activity and Background controls).

  • Step 4 (Pre-incubation): Mix gently on a plate shaker and pre-incubate the plate at 37°C for 10-15 minutes.

  • Step 5 (Reaction Initiation): Add 20 µL of the 2X linoleoyl glycine working solution to all wells to initiate the reaction. The final volume is 100 µL.

  • Step 6 (Incubation): Incubate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Step 7 (Reaction Termination): Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS).

3. Analysis:

  • Seal the plate, centrifuge to pellet precipitated protein, and transfer the supernatant for LC-MS/MS analysis to quantify the amount of product formed.

  • Calculate percent inhibition relative to the 100% Activity control after subtracting the background signal. Plot the results to determine IC50 values.

References
  • Bradshaw, H. B., Rimmerman, N., Hu, S. S.-J., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191-205. [Link]

  • Interaction of detergents with biological membranes: Comparison of fluorescence assays with filtration protocols and implications for the rates of detergent association, dissociation and flip-flop. PubMed. [Link]

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC - NIH. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Di Marzo, V. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Linoleoyl Glycine (LinGly) Experimental Guidelines

Welcome to the technical support center for researchers utilizing linoleoyl glycine (LinGly). This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing linoleoyl glycine (LinGly). This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a core focus on ensuring data integrity by minimizing and identifying potential off-target effects. As a bioactive lipid, the experimental utility of linoleoyl glycine is contingent on rigorous, well-controlled methodologies. This document provides the foundational knowledge and actionable protocols to achieve that standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary, scientifically-validated target of linoleoyl glycine?

A: The primary and most well-characterized molecular target of linoleoyl glycine is the G-protein coupled receptor 132 (GPR132), also known as G2A.[1][2][3] LinGly, along with other N-acylglycines like N-palmitoylglycine, acts as an agonist for GPR132.[1][4] Activation of this receptor is linked to various cellular processes, including immunomodulation and cell differentiation, particularly in myeloid cells.[5][6] While GPR132 was initially suggested to be a proton-sensor, recent evidence strongly indicates it functions as a receptor for signaling lipids, including N-acyl amides and oxidized fatty acids.[2][7]

Q2: Beyond GPR132, what are the most probable sources of off-target effects when using linoleoyl glycine?

A: Off-target effects are a critical consideration in any experiment with small molecules, and for lipids like LinGly, they can arise from several sources:

  • Interaction with Related Receptors: The endocannabinoid system and related lipid signaling pathways are replete with receptors that recognize structurally similar ligands. N-arachidonoylglycine (NAGly), a close structural analog of LinGly, is known to activate GPR18 and has low affinity for cannabinoid receptors.[8] It is plausible that LinGly could exhibit weak interactions with these or other lipid-sensing GPCRs.

  • Enzyme Inhibition: LinGly is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary catabolic enzyme for anandamide.[9] Although its inhibitory potency (IC50 ≈ 25 µM) is weaker than that of N-arachidonoyl glycine (IC50 ≈ 7 µM), this interaction can be significant at higher experimental concentrations, potentially altering the levels of endogenous FAAH substrates.[9]

  • Ion Channel Modulation: There is evidence that LinGly can directly activate KCNQ1/KCNE1 potassium channels, which could have significant physiological effects in electrically excitable cells.[10]

  • Non-specific Membrane Effects: As an amphipathic lipid, LinGly can intercalate into cellular membranes. At high concentrations, this can alter membrane fluidity, curvature, and the function of embedded proteins, leading to artifacts that are independent of specific receptor binding.[11][12]

  • Metabolic Conversion & Degradation: LinGly can be metabolized by cellular enzymes.[13][14] Its degradation products, which include linoleic acid and glycine, have their own distinct biological activities. Glycine, for instance, is an anti-inflammatory molecule that can act on glycine receptors (GlyRs).[6][15][16] This metabolic breakdown can complicate the interpretation of long-term experiments.

Q3: How critical is the purity of my linoleoyl glycine, and what should I look for?

A: Purity is paramount. Commercial preparations of linoleoyl glycine should be of the highest possible grade (≥97-98%).[9][17] Contaminants can be a major source of confounding results. Specifically, you should be concerned about:

  • Oxidized Linoleic Acid: The linoleoyl moiety has two double bonds, making it susceptible to oxidation. Oxidized fatty acids are known GPR132 agonists themselves (e.g., 9-HODE), and their presence can artificially inflate the apparent potency of your LinGly sample.[1]

  • Residual Free Linoleic Acid or Glycine: These starting materials from synthesis have their own bioactivities, as discussed above.

  • Other N-acyl amides: Cross-contamination with other lipid species can activate different signaling pathways.

Best Practice: Always source LinGly from a reputable supplier that provides a certificate of analysis with purity confirmed by methods like HPLC or LC-MS. Store the compound at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon) to prevent oxidation.[9]

Q4: What is the correct way to solubilize and handle linoleoyl glycine to prevent experimental artifacts?

A: Improper solubilization is a leading cause of inconsistent results and non-specific effects with lipids. Because of its amphipathic nature, LinGly can form micelles or aggregates in aqueous solutions, reducing its effective concentration and potentially causing membrane disruption.

Recommended Solubilization Protocol:

  • Primary Stock: Prepare a high-concentration primary stock (e.g., 10-20 mg/mL) in a suitable organic solvent like ethanol or DMSO.[9]

  • Working Solutions: For cell-based assays, it is crucial to minimize the final concentration of the organic solvent (typically <0.1%).

  • Use of a Carrier Protein: The most biologically relevant method for delivering lipids in vitro is to pre-complex them with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[18][19] This mimics the physiological state where lipids are transported by albumin in the blood, improves solubility, and minimizes non-specific membrane effects.[20][21]

BSA Complexation Quick Protocol:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your serum-free culture medium or buffer.

  • In a sterile tube, add the required volume of your LinGly organic stock.

  • Add the BSA solution to the tube and vortex gently for 1-2 minutes to allow for complexation.

  • Use this LinGly-BSA complex for your experiments. Remember to use a BSA-vehicle control (BSA solution with an equivalent amount of the organic solvent) as your negative control.

Q5: How does serum in my culture medium impact my experiments with linoleoyl glycine?

A: Serum is a significant confounding variable. It contains high concentrations of albumin and other lipids, which will bind to the LinGly you add.[18] This has two major consequences:

  • Reduced Bioavailability: The albumin in the serum will sequester a significant portion of the added LinGly, drastically lowering its free concentration and, therefore, its effective dose at the cell surface.[20][22]

  • Endogenous Ligands: Serum naturally contains endogenous lipids, including other N-acyl amides, that could potentially activate GPR132 or other receptors in your system, leading to high background signaling.

Recommendation: Whenever possible, conduct acute stimulation experiments (e.g., < 8 hours) in serum-free medium. If long-term experiments require serum, use a consistent, low percentage (e.g., 1-2%) and acknowledge that the nominal concentration of LinGly added is not the same as the bioavailable concentration.

Troubleshooting Guide & Advanced Protocols

Q6: I'm observing an effect, but how can I be certain it's mediated by GPR132?

A: This is the central question of on-target validation. A multi-pronged approach is required to build a convincing case.

The Gold Standard: Genetic Knockout/Knockdown The most definitive method is to use a cell line where GPR132 has been genetically removed (e.g., via CRISPR-Cas9) or its expression is silenced (e.g., via shRNA or siRNA).

  • Experimental Design:

    • Cell Line 1 (Control): Wild-type or scrambled-shRNA control cells.

    • Cell Line 2 (Test): GPR132 knockout or shRNA knockdown cells.

  • Expected Outcome: If the biological effect observed with LinGly treatment in control cells is absent or significantly diminished in the GPR132-deficient cells, this provides strong evidence for on-target activity.

Pharmacological Antagonism Use a selective GPR132 antagonist. While specific, high-affinity antagonists are still emerging, compounds like GSK1820795A have been reported to antagonize the actions of N-acyl amides at GPR132.[1]

  • Experimental Design:

    • Condition 1: Vehicle Control

    • Condition 2: Linoleoyl Glycine

    • Condition 3: GPR132 Antagonist alone

    • Condition 4: GPR132 Antagonist (pre-incubated) + Linoleoyl Glycine

  • Expected Outcome: The antagonist should block the effect of LinGly without having an effect on its own.

Workflow for Minimizing and Validating LinGly Effects

The following workflow provides a systematic approach to designing robust experiments.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_controls Essential Controls cluster_validation On-Target Validation cluster_analysis Phase 3: Analysis prep1 Source High-Purity LinGly (≥98%) prep2 Prepare Stock in EtOH/DMSO prep1->prep2 prep3 Complex with Fatty-Acid-Free BSA prep2->prep3 exp_start Run Assay in Serum-Free Medium prep3->exp_start ctrl1 Vehicle + BSA exp_start->ctrl1 ctrl2 Inactive Analog (e.g., N-stearoyl glycine) exp_start->ctrl2 ctrl3 Positive Control (e.g., 9-HODE) exp_start->ctrl3 val1 Test in Wild-Type Cells exp_start->val1 analysis Compare Dose-Response Curves ctrl2->analysis val2 Test in GPR132 KO/KD Cells val1->val2 val3 Test with GPR132 Antagonist val1->val3 val2->analysis val3->analysis conclusion Attribute Effect to On-Target vs. Off-Target analysis->conclusion

Caption: A logical workflow for robust experimental design using linoleoyl glycine.

Q7: What are the best control compounds to use alongside linoleoyl glycine?

A: Your choice of controls is as important as the experimental compound itself. A comprehensive control strategy is essential.

Control TypeExample Compound(s)Rationale & Purpose
Vehicle Control Ethanol or DMSO in BSA-containing mediumAccounts for any effects of the solvent and the carrier protein. This is your baseline.
Negative Control (Inactive Analog) N-stearoyl glycineStructurally similar (saturated acyl chain) but reported to be less active or inactive at GPR132.[1] Helps differentiate specific receptor activation from non-specific lipid effects.
Positive Control (Alternative Agonist) 9-Hydroxyoctadecadienoic acid (9-HODE)A known, potent GPR132 agonist.[1][2] Confirms that the GPR132 signaling pathway is functional in your experimental system.
Metabolite Control Linoleic Acid + GlycineA combination of the potential breakdown products.[13] Important for long-term incubation studies to rule out effects from metabolites.

Linoleoyl Glycine Signaling Pathway

The canonical signaling pathway for LinGly involves the activation of GPR132, which can couple to various G-proteins to initiate downstream cellular responses.

GPR132_Pathway LinGly Linoleoyl Glycine GPR132 GPR132 (G2A) Receptor LinGly->GPR132 Agonist Binding G_Protein Gαq/11 or Gαi GPR132->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Stimulates (Gαq) cAMP ↓ cAMP G_Protein->cAMP Inhibits (Gαi) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Cellular Response (e.g., Immunomodulation, Differentiation) cAMP->Response Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Response

Caption: Simplified signaling cascade following GPR132 activation by linoleoyl glycine.

References

  • Stott, J. F., et al. (2019). N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. Pharmacology Research & Perspectives, 7(6), e00542. [Link]

  • Fransson, R., et al. (2022). N‐acylglycines induce association of human and mouse GPR132 with β‐arrestin 2. The FASEB Journal, 36(S1). [Link]

  • Obinata, H., and Hla, T. (2019). G-protein-coupled receptors GPR132, GPR4, GPR65 and GPR68 as proton sensors and their role in physiology and disease. International Union of Basic and Clinical Pharmacology, C(104). [Link]

  • Razak, M. A., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3135. [Link]

  • Wang, J., et al. (2022). Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia. Blood Cancer Journal, 12(11), 159. [Link]

  • Wikipedia. GPR132. [Link]

  • O'Hayre, M., et al. (2019). Development of a Potent and Selective G2A (GPR132) Agonist. Journal of Medicinal Chemistry, 62(22), 10164-10181. [Link]

  • Burstein, S., and Zurier, R. B. (2009). N-amino acid linoleoyl conjugates: anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 17(22), 7699-7704. [Link]

  • Spector, A. A., and Hoak, J. C. (1969). Identification of albumin-bound fatty acids as the major factor in serum-induced lipid accumulation by cultured cells. The Journal of Clinical Investigation, 48(6), 1154-1162. [Link]

  • Ahmadi, M., et al. (2008). Study on the interaction of cationic lipids with bovine serum albumin. Colloids and Surfaces B: Biointerfaces, 62(1), 125-131. [Link]

  • Reactome. Glycine degradation. [Link]

  • Bowman, C. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Srinivasan, S., et al. (2025). Lipids challenge ligands to control receptors. eLife, 14, e108789. [Link]

  • Coronado, J. A., et al. (2023). Glycine's Immunosuppressive Mechanism and Pathophysiological Application. AZoLifeSciences. [Link]

  • Wikipedia. Human serum albumin. [Link]

  • Coronado, J. A., et al. (2021). Lipid–Protein Interactions Are Unique Fingerprints for Membrane Proteins. ACS Central Science, 7(8), 1341-1352. [Link]

  • Truman, R. (2023). Degradation pathways of glycine. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for Linoleoyl Glycine in Cell Culture

Welcome to the technical support center for the application of linoleoyl glycine in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of linoleoyl glycine in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you with the knowledge to confidently design and execute experiments, particularly in optimizing the critical parameter of incubation time.

Introduction to Linoleoyl Glycine

Linoleoyl glycine is a member of the N-acyl amino acid family, a class of endogenous signaling molecules with emerging therapeutic potential.[1][2] These lipoamino acids are involved in a variety of physiological processes, including inflammation, pain perception, and metabolism.[3] Understanding the kinetics of linoleoyl glycine's action is paramount for obtaining reliable and reproducible data. The optimal incubation time is not a one-size-fits-all parameter; it is highly dependent on the cell type, the concentration of linoleoyl glycine, and the specific biological endpoint being investigated.

This guide will provide a framework for systematically determining the optimal incubation time for your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for linoleoyl glycine?

A1: Linoleoyl glycine and its analogs, such as N-arachidonoyl glycine (NAGly), are known to interact with several targets. A primary target is the G-protein coupled receptor 18 (GPR18).[4] Activation of GPR18 can trigger downstream signaling cascades involving intracellular calcium mobilization and the activation of protein kinases like ERK1/2.[4] Additionally, some N-acyl amino acids have been shown to interact with the endocannabinoid system, including cannabinoid receptors CB1 and CB2, and can modulate inflammatory pathways.[1][5]

Q2: How do I choose an initial concentration range for linoleoyl glycine?

A2: A good starting point is to review the existing literature for studies on linoleoyl glycine or similar N-acyl amino acids in cell types comparable to yours. If such data is unavailable, a broad concentration range finding experiment is recommended. A typical starting range could be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to identify a concentration that elicits a biological effect without causing significant cytotoxicity.

Q3: What are the common solvents for dissolving and diluting linoleoyl glycine?

A3: Linoleoyl glycine is a lipid-based molecule and is not readily soluble in aqueous solutions. The most common solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How stable is linoleoyl glycine in cell culture medium?

A4: The stability of lipoamino acids in culture media can be a concern. Factors such as temperature, pH, and the presence of enzymes in serum can affect stability. While specific data on linoleoyl glycine stability is limited, it is good practice to prepare fresh dilutions from your stock solution for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted linoleoyl glycine at regular intervals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of linoleoyl glycine. 1. Sub-optimal incubation time: The incubation may be too short for the desired effect to manifest or too long, leading to receptor desensitization or compound degradation. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Cell type is not responsive: The target receptor (e.g., GPR18) may not be expressed or functional in your chosen cell line. 4. Compound instability: Linoleoyl glycine may have degraded in the culture medium.1. Perform a time-course experiment: Test a range of incubation times (e.g., 1, 6, 12, 24, 48 hours) at a fixed, non-toxic concentration. 2. Conduct a dose-response experiment: Test a range of concentrations at a fixed incubation time. 3. Verify target expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of GPR18 or other potential targets in your cells. 4. Prepare fresh solutions: Always use freshly prepared dilutions of linoleoyl glycine for each experiment.
High levels of cell death observed. 1. Cytotoxicity of linoleoyl glycine: The concentration used may be too high. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated.1. Perform a cytotoxicity assay (e.g., MTT, LDH): Determine the concentration at which linoleoyl glycine induces significant cell death and work below this threshold. 2. Check final solvent concentration: Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1% for DMSO). 3. Check for signs of contamination: Regularly inspect your cultures for any signs of microbial contamination.
High variability between replicate experiments. 1. Inconsistent cell health and density: Variations in cell confluency or passage number can affect cellular responses. 2. Inconsistent compound preparation: Inaccurate pipetting or improper mixing of linoleoyl glycine can lead to variability. 3. Assay timing: Inconsistent timing of reagent additions or measurements can introduce variability.1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments. 2. Ensure accurate dilutions: Use calibrated pipettes and vortex stock solutions before making dilutions. 3. Maintain consistent timing: Adhere to a strict timeline for all experimental steps.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time using a Time-Course Experiment

This protocol outlines a general workflow for determining the optimal incubation time for linoleoyl glycine by measuring a specific downstream effect, such as cytokine production.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Linoleoyl glycine

  • DMSO (or other appropriate solvent)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for your chosen endpoint assay (e.g., ELISA kit for a specific cytokine)

  • Multi-well plates (e.g., 24- or 48-well)

Procedure:

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent at the final time point of your experiment.

    • Allow the cells to adhere and recover for 24 hours.

  • Preparation of Linoleoyl Glycine:

    • Prepare a stock solution of linoleoyl glycine in DMSO.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing either linoleoyl glycine or the vehicle control.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time-Course Sampling:

    • At each designated time point (e.g., 1, 6, 12, 24, 48 hours), collect the cell culture supernatant and/or prepare cell lysates.

    • Store the samples at -80°C until you are ready to perform the endpoint assay.

  • Endpoint Analysis:

    • Perform your chosen assay (e.g., ELISA for cytokine levels) on the collected samples according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured response (e.g., cytokine concentration) as a function of incubation time for both the linoleoyl glycine-treated and vehicle control groups.

    • The optimal incubation time is the point at which you observe the most significant and consistent effect of linoleoyl glycine.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol describes how to perform an MTT assay to determine the cytotoxic effects of linoleoyl glycine.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Linoleoyl glycine

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at an appropriate density.[6]

    • Allow the cells to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of linoleoyl glycine in complete culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Remove the old medium and add 100 µL of the treatment solutions to the respective wells.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of linoleoyl glycine to determine the concentration that causes 50% inhibition of cell viability (IC50).

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_lg Prepare Linoleoyl Glycine & Vehicle Control seed_cells->prepare_lg treat_cells Treat Cells prepare_lg->treat_cells time_points Incubate for Various Time Points (e.g., 1, 6, 12, 24, 48h) treat_cells->time_points collect_samples Collect Supernatant and/or Lysates time_points->collect_samples endpoint_assay Perform Endpoint Assay (e.g., ELISA, Western Blot) collect_samples->endpoint_assay data_analysis Analyze Data & Plot Time Course endpoint_assay->data_analysis determine_optimal Determine Optimal Incubation Time data_analysis->determine_optimal

Caption: A generalized workflow for determining the optimal incubation time of linoleoyl glycine in cell culture.

Putative Signaling Pathway of Linoleoyl Glycine via GPR18

gpr18_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LG Linoleoyl Glycine GPR18 GPR18 LG->GPR18 Binds to G_protein Gαi/o or Gαq GPR18->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 PKC->ERK Transcription Gene Transcription (e.g., Cytokines, Growth Factors) ERK->Transcription Phosphorylates Transcription Factors

Caption: A putative signaling pathway for linoleoyl glycine acting through the GPR18 receptor.

References

  • Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692–698.
  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238.
  • McHugh, D., et al. (2012). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British Journal of Pharmacology, 165(8), 2577-2587.
  • Al-Zoubi, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6069.
  • Wellner, N., et al. (2013). N-acyl-amino acids and their potential to become new medicines. Drug Discovery Today, 18(23-24), 1234-1240.
  • Gatley, S. J., et al. (1996). 18F-labeled N-(2-aminoethyl)-5-chloroisoquinoline-8-carboxamide: a potential tracer for peripheral benzodiazepine receptors. Journal of Neurochemistry, 67(5), 1956-1963.
  • Cruz-Lumbreras, R., et al. (2018). Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice. European Journal of Nutrition, 57(8), 2843-2854.
  • Fallon, J. K., & Williams, J. L. (2012). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Cytotechnology, 64(4), 403-410.
  • Howlett, A. C. (2002). The cannabinoid receptors.
  • Weinreich, J., et al. (2019).
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.
  • OZ Biosciences. (n.d.). Bradford-Protein Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • O'Donnell, A. M., & Botelho, M. A. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1101-1110.
  • Al-Salami, H., et al. (2020).
  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1-51.
  • The Human Protein Atlas. (n.d.). GPR18. Retrieved from [Link]

  • Zhong, Z., et al. (2018). Glycine Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Regulating NLRP3 Inflammasome and NRF2 Signaling.
  • Sorger, P. K., et al. (2013). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 5(4), 205-225.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Iannotti, F. A., et al. (2014). The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in pharmacology, 5, 230.
  • Demuth, D. G., & Molleman, A. (2006). Signal transduction of the CB 1 cannabinoid receptor. Journal of molecular endocrinology, 36(3), 369-383.
  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • Imamura, T., et al. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 7(1), 369-389.
  • Assay Genie. (2026). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • Spittler, A., et al. (2000). Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice.
  • Toussaint, C., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Metabolites, 12(6), 541.
  • Castillo, P. E., et al. (2012). Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease. Frontiers in cellular neuroscience, 6, 7.
  • The Human Protein Atlas. (n.d.). GPR18. Retrieved from [Link]

  • Zhong, Z., et al. (2012). Immunomodulatory effects of glycine on LPS-treated monocytes: Reduced TNF-α production and accelerated IL-10 expression. Acta biochimica et biophysica Sinica, 44(6), 508-515.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • iGEM. (n.d.). Bradford Method for Lysis Verification. Retrieved from [Link]

  • Stat-Ease. (n.d.). Design of Experiments Helps Optimize Cell Culture Bioproduction System. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • GeneCards. (n.d.). GPR18 Gene. Retrieved from [Link]

  • Tuesta, L. C., et al. (2017). N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice. Neuropharmacology, 116, 17-25.

Sources

Troubleshooting

improving the bioavailability of linoleoyl glycine in animal studies

Topic: Improving the Bioavailability of Linoleoyl Glycine (LinGly) in Animal Studies Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The "Invisible" Lipid Problem Welcome to the Lipid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Bioavailability of Linoleoyl Glycine (LinGly) in Animal Studies Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Invisible" Lipid Problem

Welcome to the Lipid Signaling Application Support Center. If you are accessing this guide, you are likely facing a common paradox in lipid pharmacology: Linoleoyl Glycine (LinGly) shows robust activity in in vitro assays (e.g., GlyT2 inhibition, FAAH entourage effects) but fails to produce consistent phenotypic data in live animal models.

As a Senior Application Scientist, I often see this attributed to "lack of potency." However, the real culprit is rarely the molecule’s intrinsic activity. It is bioavailability failure driven by two distinct mechanisms:

  • Physicochemical Crash: Rapid precipitation upon contact with aqueous physiological fluids.

  • Metabolic Erasure: Aggressive hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and oxidative cleavage by PAM.

This guide provides the protocols and troubleshooting logic to bypass these barriers.

Module 1: Formulation & Solubility

Troubleshooting: "My compound precipitated in the syringe."

LinGly is a lipoamino acid with a high LogP. Standard saline or PBS formulations will result in immediate precipitation, delivering a "micro-brick" of solid compound into the peritoneum that cannot be absorbed.

FAQ: Which vehicle system should I use?
Vehicle SystemSuitabilityProsCons
Standard Saline/PBS DO NOT USE NoneImmediate precipitation; zero bioavailability.
10:10:80 (DMSO:Tween:Saline) Standard Easy to prepare; widely accepted in literature.High surfactant load can cause vehicle-induced nociception (pain) in sensitive assays.
HP-β-CD (Cyclodextrin) 🌟 Recommended Forms inclusion complexes; reduces irritation; improves stability.Requires specific preparation protocol (see below).
Corn Oil / MCT Oil ⚠️ Oral Only Good for oral gavage; bypasses dissolution issues.Slow absorption; variable PK due to gastric emptying.
Protocol: Preparation of LinGly-Cyclodextrin Complex (The "Gold Standard")

Use this for Intraperitoneal (IP) or Intravenous (IV) administration to maximize solubility without toxic surfactants.

  • Calculate: Target a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.

  • Dissolve: Dissolve HP-β-CD in water first. Vortex until clear.

  • Liquefy LinGly: Dissolve your LinGly powder in a minimal volume of absolute ethanol (e.g., 10 mg LinGly in 50 µL EtOH).

  • Dropwise Addition: While vortexing the CD solution vigorously, add the LinGly-EtOH solution dropwise.

    • Why? This forces the lipid tail of LinGly into the hydrophobic cavity of the cyclodextrin before it can aggregate.

  • Lyophilization (Optional but Best): Freeze-dry the mixture to remove ethanol and store as a soluble powder. Reconstitute in saline before injection.

Visualization: Formulation Decision Logic

FormulationLogic Start Start: LinGly Formulation Route Select Administration Route Start->Route Oral Oral Gavage Route->Oral Injection Injection (IP/IV/SC) Route->Injection OilVehicle Use Lipid Vehicle (Corn Oil or MCT) Oral->OilVehicle Irritation Is the assay pain-sensitive? Injection->Irritation YesPain Yes (e.g., Von Frey) Irritation->YesPain NoPain No (e.g., Metabolic) Irritation->NoPain Complex Use HP-β-CD Complex (Low Irritation) YesPain->Complex Surfactant Use 10% DMSO / 10% Tween 80 (Standard) NoPain->Surfactant

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and assay sensitivity.

Module 2: Metabolic Stability

Troubleshooting: "The effect disappears after 15 minutes."

Even if LinGly is absorbed, it faces rapid degradation. N-acyl glycines are endogenous substrates for Fatty Acid Amide Hydrolase (FAAH) .[1]

The Mechanism of Failure

When you inject LinGly, FAAH (located on the ER membrane of most tissues) hydrolyzes the amide bond.

  • Result: You are no longer studying LinGly; you are studying the effects of Linoleic Acid and Glycine.

Protocol: The "Inhibitor Shield" Validation

To prove that your lack of efficacy is due to metabolism (and not poor target engagement), you must run a control group with a FAAH inhibitor.

Experimental Design:

  • Group A: Vehicle + LinGly (10 mg/kg).

  • Group B: URB597 (0.3 mg/kg, IP) administered 30 mins prior + LinGly (10 mg/kg).

  • Group C: URB597 alone (Control).

Interpretation: If Group B shows significant efficacy while Group A does not, your bioavailability issue is metabolic . You must switch to a continuous infusion model or a chemically modified analog (e.g., alpha-methyl substitution) for long-term studies.

Visualization: The Metabolic Sink

Metabolism LinGly Linoleoyl Glycine (Active Signal) FAAH FAAH Enzyme (The Bottleneck) LinGly->FAAH Rapid Hydrolysis PAM PAM Enzyme (Oxidative) LinGly->PAM Minor Pathway LinAcid Linoleic Acid (Inactive/Different Activity) FAAH->LinAcid Glycine Glycine FAAH->Glycine PFAM Primary Fatty Amide (Linoleamide) PAM->PFAM

Figure 2: Metabolic degradation pathways. FAAH hydrolysis is the primary driver of low bioavailability.

Module 3: Dosing & Pharmacokinetics (PK)

Troubleshooting: "How much should I dose?"

Dosing N-acyl glycines requires higher loads than small molecule drugs due to the "Metabolic Sink" described above.

Comparative PK Data (Representative)

Based on N-acyl amino acid class behaviors (e.g., Arachidonoyl Glycine).

ParameterIntraperitoneal (IP)Oral Gavage (PO)Notes
Tmax 15–30 min60–120 minRapid absorption via IP if formulated correctly.
Cmax HighLowSignificant first-pass metabolism reduces oral Cmax.
Half-life (t1/2) < 30 minVariableRapid clearance by liver/kidney FAAH.
Bioavailability (F) ~80-90%< 10%Oral route is generally viable only for local gut targets.

Recommendation: For systemic targets (CNS, peripheral pain), IP injection is the only reliable route for LinGly unless you use advanced lipid-nanoparticle formulations.

References

  • Bradshaw, H. B., et al. (2009).[2] "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Vitamins & Hormones.[2] Explains the endogenous nature and FAAH-mediated metabolism of N-acyl glycines.

  • Cayman Chemical. (2024).[2][3] "Linoleoyl Glycine Product Information & Solubility Data." Provides physicochemical properties and solvent compatibility (DMSO/Ethanol).

  • Succar, R., et al. (2007).[4] "Actions of N-arachidonyl-glycine in a rat inflammatory pain model." Molecular Pain.[4] Demonstrates the necessity of proper formulation for N-acyl glycine behavioral studies. [4]

  • Merkler, D. J., et al. (2018). "N-Fatty Acylglycines: Underappreciated Endocannabinoid-Like Fatty Acid Amides?" Frontiers in Physiology. Details the biosynthetic and degradative pathways (PAM/FAAH).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Anti-Inflammatory Efficacy of Linoleoyl Glycine Analogs

Executive Summary Linoleoyl Glycine (LGly) and its structural analogs represent a class of bioactive lipids (lipoamino acids) that function distinctively from traditional NSAIDs. Unlike cyclooxygenase (COX) inhibitors th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linoleoyl Glycine (LGly) and its structural analogs represent a class of bioactive lipids (lipoamino acids) that function distinctively from traditional NSAIDs. Unlike cyclooxygenase (COX) inhibitors that block the initiation of inflammation, LGly analogs often act as pro-resolving lipid mediators . They modulate the endocannabinoid system (ECS) via Fatty Acid Amide Hydrolase (FAAH) inhibition and G-protein coupled receptor (GPR18) activation to stimulate the production of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a key driver of inflammatory resolution.

This guide provides a technical framework for validating these compounds, focusing on comparative efficacy against N-Arachidonoyl Glycine (NAGly) (the endogenous standard) and Indomethacin (the clinical standard).

Part 1: Mechanistic Rationale & Comparative Landscape

To validate LGly analogs, one must assay for resolution markers, not just suppression markers. While NSAIDs (Indomethacin) potently block PGE2 synthesis, LGly analogs are unique in their ability to shift the lipid mediator profile toward resolution (PGJ2).

Mechanism of Action: The "Resolution Switch"

LGly analogs function through a dual mechanism:

  • FAAH Inhibition: They act as substrate mimics, inhibiting FAAH. This elevates endogenous levels of Anandamide (AEA) and Oleoylethanolamide (OEA), which have anti-inflammatory properties.[1]

  • GPR18/PPAR-γ Axis: They bind to GPR18 or facilitate the synthesis of downstream metabolites that activate PPAR-γ, inhibiting NF-κB translocation and promoting the transition of macrophages from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes.

Diagram 1: Signaling Pathway & Intervention Points

The following diagram illustrates how LGly analogs diverge from NSAIDs in the inflammatory cascade.

InflammationPathway cluster_0 Pro-Inflammatory Cascade cluster_1 Pro-Resolving Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 PGE2 PGE2 (Pro-Inflammatory) COX2->PGE2 NSAIDs Block Here LGly Linoleoyl Glycine Analogs FAAH FAAH Enzyme LGly->FAAH Inhibits PGJ2 15d-PGJ2 (Resolution) LGly->PGJ2 Stimulates Production AEA Endogenous AEA/OEA FAAH->AEA Degradation blocked PPAR PPAR-γ Activation PGJ2->PPAR PPAR->NFkB Inhibits

Caption: LGly analogs inhibit FAAH and stimulate 15d-PGJ2, activating PPAR-γ to suppress NF-κB, distinct from direct COX-2 blockade by NSAIDs.

Part 2: Structural Considerations & Analog Selection

When designing or selecting analogs for validation, the Structure-Activity Relationship (SAR) dictates that modifications to the amino acid "head" or the fatty acid "tail" significantly alter stability and potency.

The Head Group (Amino Acid)[2]
  • Glycine (Parent): Balanced potency and stability.

  • D-Alanine (Analog): Research indicates N-linoleoyl-D-alanine often exhibits superior efficacy in stimulating PGJ2 compared to the glycine parent, likely due to resistance against enzymatic hydrolysis (peptidases).

  • L-Alanine: Typically less active, demonstrating stereospecificity in receptor binding.[2]

The Tail Group (Fatty Acid)[2]
  • Linoleoyl (C18:2): High specificity for resolution pathways; more stable than arachidonic derivatives.

  • Arachidonoyl (C20:4 - NAGly): The endogenous reference.[3][4] Extremely potent but highly susceptible to oxidation (instability makes it poor for long-term storage or slow-release formulations).

  • Oleoyl (C18:1): More stable but generally lower potency in GPR18-mediated assays compared to polyunsaturated variants.

Part 3: In Vitro Validation Protocols

The RAW 264.7 Macrophage Model (LPS-induced) is the gold standard for initial validation. It allows for the simultaneous assessment of anti-inflammatory suppression (NO/PGE2) and pro-resolving induction (PGJ2).

Diagram 2: Experimental Workflow (RAW 264.7)

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seed Seed RAW 264.7 (2x10^5 cells/well) Starve Serum Starvation (Opti-MEM, 2h) Seed->Starve PreTreat Pre-treatment (LGly Analog 1-50μM) 1h Starve->PreTreat LPS LPS Stimulation (1 μg/mL) 18-24h PreTreat->LPS Supernatant Collect Supernatant LPS->Supernatant Viability MTT/CCK-8 (Viability Control) LPS->Viability Parallel Plate NO Griess Assay (Nitric Oxide) Supernatant->NO ELISA ELISA (PGE2 / PGJ2) Supernatant->ELISA

Caption: Step-by-step workflow for screening LGly analogs. Viability controls are critical to distinguish inflammation suppression from cytotoxicity.

Detailed Protocol: Nitric Oxide & PGE2 Inhibition

1. Cell Culture & Seeding:

  • Maintain RAW 264.7 cells in DMEM + 10% FBS.[2]

  • Passage cells before they reach 80% confluence to prevent spontaneous differentiation.

  • Seeding: Plate at

    
     cells/well in 96-well plates. Allow adherence for 24h.
    

2. Compound Preparation:

  • Dissolve LGly analogs in DMSO.

  • Critical: Final DMSO concentration in the well must be

    
     to avoid solvent-induced toxicity or inflammation.
    
  • Prepare serial dilutions (e.g., 1, 10, 25, 50

    
    M) in serum-free Opti-MEM.
    

3. Treatment & Stimulation:

  • Replace media with serum-free media containing the LGly analog. Incubate for 1 hour (Pre-treatment).

  • Add Lipopolysaccharide (LPS) (final conc.

    
    ) to stimulate inflammation.
    
  • Incubate for 18–24 hours .

4. Assay Quantification:

  • Nitric Oxide (NO): Mix

    
     supernatant with 
    
    
    
    Griess Reagent. Read absorbance at 540 nm.
  • PGE2 / PGJ2: Use competitive ELISA kits (e.g., Cayman Chemical) on the supernatant.

  • Viability (Self-Validation): Perform an MTT or CCK-8 assay on the remaining cells. Reject any compound where anti-inflammatory activity correlates linearly with cell death.

Part 4: Comparative Performance Data

The following table summarizes expected performance metrics based on literature values for N-acyl amino acids. Use this as a benchmark for your validation results.

CompoundTargetIC50 (NO Inhibition)IC50 (PGE2 Inhibition)Pro-Resolving (PGJ2 Increase)Stability (t1/2 in plasma)
N-Linoleoyl Glycine (LGly) FAAH / GPR18~15 - 25

M
~10 - 20

M
High (++++)Moderate
N-Linoleoyl D-Alanine FAAH / GPR18~5 - 10

M
~5 - 8

M
Very High (+++++)High (Protease Resistant)
N-Arachidonoyl Glycine (NAGly) GPR18 / FAAH~1 - 5

M
~1 - 5

M
High (++++)Low (Oxidation Prone)
Indomethacin COX-1 / COX-2N/A (Low effect on NO)< 0.1

M
Low (+)High
Dexamethasone Glucocorticoid Rec.< 1

M
< 0.01

M
Moderate (++)High

Interpretation:

  • Potency: LGly analogs are generally less potent than NAGly but offer superior chemical stability.

  • Specificity: Unlike Indomethacin, which obliterates PGE2 but does not actively promote resolution, LGly analogs should show a balanced reduction in PGE2 with a simultaneous increase in PGJ2.

Part 5: Troubleshooting & Expert Insights

1. The "Serum Effect" Lipid mediators like LGly bind heavily to albumin in Fetal Bovine Serum (FBS).

  • Problem: High FBS (10%) can sequester the drug, raising the apparent IC50.

  • Solution: Perform the treatment phase in 0.5% FBS or serum-free Opti-MEM .

2. Solubility Issues Long-chain fatty acid amides are hydrophobic.

  • Protocol: Vortex the DMSO stock vigorously. If precipitation occurs in aqueous media, add 0.05% Tween-80 or cyclodextrin to the assay buffer to improve bioavailability.

3. Distinguishing Cytotoxicity A drop in NO production is often a false positive caused by cell death.

  • Validation Rule: Calculate the Selectivity Index (SI) =

    
    . A valid anti-inflammatory candidate should have an SI > 10.
    

References

  • Burstein, S. H., et al. (2011).[4] "N-amino acid linoleoyl conjugates: anti-inflammatory activities."[2][5][6] Journal of Medicinal Chemistry.

  • Bradshaw, H. B., et al. (2009). "N-Arachidonoyl glycine, an endogenous lipid that acts as a modulator of the immune system." BMC Immunology.

  • Sun, Y., et al. (2016). "N-Linoleoylglycine from the mushroom suppresses inflammation in macrophages." Journal of Agricultural and Food Chemistry.

  • Huang, S. M., et al. (2001). "Identification of a new class of molecules, the arachidonyl amino acids (elmiric acids), as endogenous inhibitors of fatty acid amide hydrolase (FAAH)." Journal of Biological Chemistry.

  • Cohen, G., et al. (2012). "Resolving inflammation: the potential of lipid mediators." Nature Reviews Drug Discovery.

Sources

Comparative

Comparative Potency Guide: Linoleoyl Glycine vs. Anandamide

Executive Summary This guide provides a technical comparison between Anandamide (AEA) , the prototypical endocannabinoid, and Linoleoyl Glycine (LinGly) , an endogenous lipoamino acid. While both lipids modulate nocicept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Anandamide (AEA) , the prototypical endocannabinoid, and Linoleoyl Glycine (LinGly) , an endogenous lipoamino acid. While both lipids modulate nociception and inflammation, their mechanisms of action are distinct.

  • Anandamide (AEA) acts as a direct agonist with high affinity for Cannabinoid Receptors (CB1/CB2). Its potency is limited in vivo by rapid hydrolytic degradation via Fatty Acid Amide Hydrolase (FAAH).

  • Linoleoyl Glycine (LinGly) functions as a multi-modal modulator . It lacks direct affinity for CB receptors but exerts potent analgesic effects through indirect cannabinoid enhancement (FAAH inhibition) and direct non-cannabinoid modulation (GlyT2 inhibition and Cav3.2 blockade).

For drug development, LinGly represents a "stabilized" therapeutic template that bypasses the psychotropic liabilities of direct CB1 agonism while leveraging the "entourage effect" and glycinergic inhibition.

Mechanistic Profiles & Signaling Pathways[1][2]

Anandamide (AEA): The Direct Agonist

AEA is a high-affinity partial agonist for CB1 and CB2. Upon release, it binds orthosteric sites on G-protein coupled receptors (GPCRs), inhibiting adenylate cyclase and modulating ion channels. However, its biological half-life is extremely short (<5 minutes) due to rapid uptake and hydrolysis by FAAH into arachidonic acid and ethanolamine.

Linoleoyl Glycine (LinGly): The Multi-Target Modulator

LinGly belongs to the elmiric acid family of lipoamino acids. It does not bind CB1/CB2. Instead, it acts via three synergistic mechanisms:

  • FAAH Inhibition: It competes with AEA for FAAH active sites, effectively "sparing" AEA and prolonging its half-life (Entourage Effect).

  • GlyT2 Inhibition: It inhibits the Glycine Transporter 2 (GlyT2) on presynaptic neurons, preventing glycine reuptake. This increases extracellular glycine concentrations, potentiating inhibitory neurotransmission in the spinal dorsal horn (analgesia).

  • Cav3.2 Blockade: It inhibits T-type Calcium channels, dampening neuronal excitability.

Pathway Visualization[3]

SignalingPathways AEA Anandamide (AEA) CB1 CB1 Receptor (GPCR) AEA->CB1 Direct Agonist (High Affinity) FAAH FAAH Enzyme (Degradation) AEA->FAAH Substrate (Rapid Hydrolysis) LinGly Linoleoyl Glycine (LinGly) LinGly->AEA Increases T1/2 LinGly->FAAH Competitive Inhibition (Spars AEA) GlyT2 GlyT2 Transporter (Reuptake) LinGly->GlyT2 Inhibition (Blocks Reuptake) Cav32 Cav3.2 Channel (T-Type Ca2+) LinGly->Cav32 Inhibition (Reduces Excitability) FAAH->AEA Degradation GlyR Glycine Receptor (Chloride Channel) GlyT2->GlyR Increases Synaptic Glycine

Figure 1: Comparative signaling pathways. AEA directly activates CB receptors but is degraded by FAAH. LinGly inhibits FAAH (boosting AEA) and independently inhibits GlyT2 and Cav3.2.

Comparative Potency Data

The following table synthesizes in vitro binding and functional data. Note that "potency" for LinGly is defined by inhibition (


), whereas for AEA it is defined by receptor affinity (

).
ParameterAnandamide (AEA)Linoleoyl Glycine (LinGly)Comparative Insight
CB1 Receptor Affinity (

)
40 – 60 nM [1]> 10,000 nM (Inactive) [2]LinGly has negligible direct cannabimimetic activity.
CB2 Receptor Affinity (

)
~370 nM [1]Inactive AEA is non-selective; LinGly is inactive.
FAAH Inhibition (

)
Substrate (

~2

M)
~3 – 10

M
(Mixed/Competitive) [3]
LinGly acts as a "decoy" substrate, inhibiting AEA hydrolysis.
GlyT2 Inhibition (

)
Inactive / Potentiates GlyRa1~3.4 – 8.0

M
[4]
LinGly is a specific GlyT2 inhibitor; AEA is not.
Cav3.2 Inhibition (

)
Weak / Indirect~200 nM [5]LinGly is a potent modulator of T-type calcium channels.
In Vivo Analgesia Short duration (unless FAAH inhibited)Prolonged duration (Dual mechanism)LinGly is effective in inflammatory pain where AEA fails due to rapid breakdown.
Data Interpretation[1][2][3][4][5][6][7][8]
  • Receptor Binding: Researchers targeting CB1 activation must use AEA or synthetic agonists. LinGly is unsuitable for direct receptor screening.

  • Enzyme Inhibition: LinGly is a "dirty" drug in the positive sense—its micromolar potency against both FAAH and GlyT2 creates a synergistic analgesic profile that is harder to develop tolerance to than direct CB1 agonists.

  • Structure-Activity Relationship (SAR): The "Linoleoyl" (C18:2) tail confers greater stability against oxidation than the "Arachidonyl" (C20:4) tail of AEA, making LinGly a more stable lipid mediator in experimental preparations.

Experimental Protocols

To validate the comparative potency in your own laboratory, use the following self-validating protocols.

Protocol A: FAAH Inhibition Assay (Screening LinGly Potency)

Objective: Determine if LinGly inhibits the hydrolysis of AEA.

  • Preparation:

    • Enzyme Source: Rat brain membrane homogenates or recombinant human FAAH.

    • Substrate: [

      
      H]-Anandamide (AEA) labeled on the ethanolamine moiety.
      
    • Test Compound: Linoleoyl Glycine (dissolved in DMSO; final concentration <1%).

  • Incubation:

    • Incubate protein (50

      
      g) with LinGly (0.1 nM – 100 
      
      
      
      M) in Tris-HCl buffer (pH 7.4) for 10 minutes at 37°C.
    • Add [

      
      H]-AEA (substrate) and incubate for 15 minutes.
      
  • Termination & Extraction:

    • Stop reaction with ice-cold chloroform/methanol (1:2).

    • Centrifuge to separate phases. [

      
      H]-Ethanolamine (product) remains in the aqueous phase; unreacted [
      
      
      
      H]-AEA remains in the organic phase.
  • Quantification:

    • Measure radioactivity of the aqueous phase via liquid scintillation counting.

  • Calculation:

    • Calculate % inhibition relative to vehicle control. Plot log[LinGly] vs. % Inhibition to derive

      
      .
      
Protocol B: GlyT2 Uptake Assay (Validating Non-CB Mechanism)

Objective: Confirm LinGly activity on glycine transporters (a mechanism AEA lacks).

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT2.

  • Assay Buffer: HBSS containing 10

    
    M glycine (trace labeled with [
    
    
    
    H]-Glycine).
  • Treatment:

    • Pre-incubate cells with LinGly (1 – 30

      
      M) or AEA (control) for 10 minutes.
      
    • Control: Use ALX-1393 (selective GlyT2 inhibitor) as a positive control.

  • Uptake Phase:

    • Add [

      
      H]-Glycine solution. Incubate for 10 minutes at room temperature.
      
  • Wash & Lysis:

    • Rapidly wash cells 3x with ice-cold buffer to stop uptake.

    • Lyse cells with 0.1 M NaOH.

  • Readout:

    • Scintillation counting of lysate. Significant reduction in CPM indicates GlyT2 inhibition.

    • Expected Result: LinGly reduces uptake; AEA shows minimal effect.

Strategic Implications for Drug Development

Why choose Linoleoyl Glycine over Anandamide analogues?

  • Safety Profile: Direct CB1 agonists (like AEA analogues) carry risks of catalepsy, hypothermia, and psychotropic side effects ("The Tetrad"). LinGly, by acting downstream (GlyT2) and indirectly (FAAH), avoids direct CB1 activation, reducing the risk of psychoactive adverse events.

  • Dual Efficacy: In neuropathic pain models, pure CB1 agonists often fail due to receptor downregulation. LinGly's secondary action on Cav3.2 channels and GlyT2 provides alternative analgesic pathways that remain robust even in chronic pain states.

  • Formulation Stability: The linoleoyl tail (18:2) is less prone to oxidative degradation than the arachidonyl tail (20:4) of AEA, simplifying formulation in lipid-based delivery systems.

References

  • Devane, W. A., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949. Link

  • Sheskin, T., et al. (1997). Structural requirements for binding of anandamide-type compounds to the brain cannabinoid receptor. Journal of Medicinal Chemistry, 40(5), 659-667. Link

  • Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of cannabimimetic and related lipid mediators. British Journal of Pharmacology, 144(4), 459-465. Link

  • Wiles, A. L., et al. (2006).[1][2] N-Arachidonyl glycine inhibits the glycine transporter GLYT2. Journal of Neurochemistry, 99(3), 781-786. Link

  • Barbara, G., et al. (2009).[3] T-type calcium channel inhibition underlies the analgesic effects of the endogenous lipoamino acids. Journal of Neuroscience, 29(42), 13106-13114. Link

Sources

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